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  • Product: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Core Science & Biosynthesis

Foundational

The N-Phenylpiperidine-1-Carboxamide Scaffold: Physicochemical Profiling and Application in CNS Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and deployment of privileged scaffolds are critical for accelerating hit-to-lead optimization. As a Senior Application Scientist, I frequently evaluate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and deployment of privileged scaffolds are critical for accelerating hit-to-lead optimization. As a Senior Application Scientist, I frequently evaluate building blocks that offer a balance of conformational rigidity, optimal vector projection, and metabolic stability. 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (often utilized as its hydrochloride salt, CAS: 1423029-84-8) represents a highly versatile intermediate .

This whitepaper dissects the chemical properties, molecular weight, and structural causality of this scaffold. Furthermore, it outlines field-proven, self-validating methodologies for its derivatization and biological evaluation, particularly in the context of Central Nervous System (CNS) drug discovery, such as the development of novel μ -opioid receptor (MOR) analgesics .

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of a scaffold is the first step in rational drug design. The table below summarizes the core quantitative data for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide.

Quantitative Data Summary
PropertyValue (Free Base)Value (HCl Salt)
CAS Number N/A1423029-84-8
Molecular Formula C₁₄H₂₁N₃OC₁₄H₂₂ClN₃O
Molecular Weight 247.34 g/mol 283.80 g/mol
Hydrogen Bond Donors (HBD) 23
Hydrogen Bond Acceptors (HBA) 22
Rotatable Bonds 44
Topological Polar Surface Area ~44.4 Ų~44.4 Ų
Physical State (Standard Temp) Solid / OilCrystalline Solid
Structural Causality in Drug Design

Every functional group in this molecule serves a specific mechanistic purpose:

  • The Urea Moiety (N-phenylcarboxamide): The urea functional group is a cornerstone in medicinal chemistry . It restricts the conformational flexibility of the adjacent piperidine ring while acting as a dual hydrogen-bond donor and acceptor. This is critical for anchoring the molecule in the hinge region of kinases or the transmembrane pockets of G-protein coupled receptors (GPCRs).

  • The Piperidine Core: The sp³ hybridization of the piperidine ring provides a three-dimensional vector projection that flat, aromatic rings cannot achieve. This enhances solubility and reduces off-target promiscuity.

  • The Methylaminomethyl Group: The secondary amine acts as a basic center (pKa ~9.5). At physiological pH, it is protonated, allowing it to form essential salt bridges with highly conserved acidic residues in target receptors (e.g., Asp147 in the MOR pocket). We prefer the HCl salt form for long-term storage because it prevents atmospheric CO₂ absorption and subsequent carbamate formation at this basic amine.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag experimental artifacts, ensuring that downstream data is trustworthy.

Protocol 1: Scaffold Functionalization via Reductive Amination

Objective: To derivatize the secondary amine of the scaffold to explore the structure-activity relationship (SAR) space. Causality: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH₄). STAB is a milder reducing agent that selectively reduces the transient iminium ion without reducing the urea carbonyl or causing over-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide HCl (283.8 mg, 1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM).

  • Free-Basing: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base. Causality: DIPEA is non-nucleophilic, preventing unwanted side reactions with the aldehyde.

  • Iminium Formation: Add 1.1 eq of the target aldehyde. Stir at room temperature for 2 hours.

  • Self-Validation Step (Critical): Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Do not proceed unless the mass of the intermediate iminium/enamine is confirmed. If unreacted starting material remains, add 0.5 eq of glacial acetic acid to catalyze iminium formation.

  • Reduction: Add 1.5 eq of STAB portion-wise. Stir for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH gradient).

Protocol 2: High-Throughput GPCR Radioligand Binding Assay

Objective: To evaluate the binding affinity (Kᵢ) of the synthesized derivatives at the μ -opioid receptor (MOR).

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human MOR in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), and 50 µL of [³H]-DAMGO (a highly selective MOR radioligand at a final concentration of 1 nM).

  • Self-Validation Step (Non-Specific Binding Control): Designate 4 wells to receive 10 µM Naloxone instead of the test compound. Causality: Naloxone completely saturates the MOR. Any remaining radioactivity in these wells represents non-specific binding (NSB) to the plastic or lipids. If NSB exceeds 10% of total binding, the assay is compromised (likely due to membrane degradation) and must be discarded.

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration: Harvest the membranes onto GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding) using a vacuum manifold. Wash rapidly with ice-cold assay buffer (3 x 200 µL).

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Workflow Visualization

The following diagram illustrates the logical progression from raw scaffold to preclinical candidate, highlighting the iterative nature of SAR optimization.

G A Core Scaffold (CAS: 1423029-84-8) B Structural Derivatization A->B Synthesis C In Vitro Screening B->C Library D SAR Analysis & Optimization C->D Hit ID D->B Iteration

Drug discovery workflow utilizing the N-phenylpiperidine-1-carboxamide scaffold.

References

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation Source: National Institutes of Health (PMC) URL:[Link]

Exploratory

Mechanism of action of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Abstract This technical guide provides a comprehensive framework for characterizing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro mechanism of action of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide, a compound structurally related to the G protein-biased µ-opioid receptor (µOR) agonist, PZM21. The following methodologies are designed for researchers, scientists, and drug development professionals to dissect the receptor binding profile, functional activity, and signaling bias of this novel compound. The protocols described herein are grounded in established pharmacological principles and aim to provide a self-validating system for robust and reproducible data generation.

Introduction: The Rationale for a Biased Agonism Approach

The opioid crisis has underscored the urgent need for safer analgesics that dissociate the desired pain relief from life-threatening side effects like respiratory depression and reinforcement.[1][2] Traditional opioids, such as morphine, exert their effects through the µ-opioid receptor (µOR), a G protein-coupled receptor (GPCR).[1][3] It is now understood that µOR activation initiates at least two distinct intracellular signaling cascades: a G protein-dependent pathway (primarily via Gαi/o) that is thought to mediate analgesia, and a β-arrestin pathway, which has been implicated in many of the adverse effects.[1][4]

The discovery of "biased agonists," ligands that preferentially activate one pathway over the other, has opened a new frontier in drug development.[5][6] PZM21, a computationally discovered µOR agonist, exemplifies this principle by potently activating the G protein pathway with minimal β-arrestin-2 recruitment, resulting in potent analgesia with reduced side effects in preclinical models.[1][4][7] Given its structural similarity, 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is hypothesized to be a µOR agonist, and this guide outlines the in vitro strategy to test this hypothesis and characterize its signaling bias.

Characterizing Receptor Binding Affinity and Selectivity

The initial step in characterizing a novel compound is to determine its binding affinity and selectivity for its putative target and related receptors. This is crucial for understanding its potency and potential for off-target effects.

Experimental Protocol: Radioligand Competition Binding Assays

This assay quantifies the affinity of the test compound for the µ, δ (delta), and κ (kappa) opioid receptors by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ, δ, or κ opioid receptor.

    • Harvest cells and prepare cell membrane fractions by homogenization and centrifugation. The final membrane pellets are resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes (e.g., 20 µg of protein) with a fixed concentration of a radiolabeled opioid ligand.

      • For µOR: [³H]DAMGO (a selective µ-agonist)

      • For δOR: [³H]Naltrindole (a selective δ-antagonist)

      • For κOR: [³H]U69,593 (a selective κ-agonist)[8]

    • Add increasing concentrations of the test compound, 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone).

    • Incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters to remove unbound radioligand.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values (the concentration of the test compound that displaces 50% of the radioligand).

Causality and Interpretation:

The Ki values will provide a quantitative measure of the compound's affinity for each opioid receptor subtype. A lower Ki indicates a higher binding affinity. The ratio of Ki values for different receptors (e.g., Ki(κOR)/Ki(µOR)) will determine the compound's selectivity. High selectivity for the µOR is a desirable characteristic.

Assessing Functional Activity: G Protein Activation

Once binding affinity is established, the next critical step is to determine the functional activity of the compound. For a putative µOR agonist, this involves measuring its ability to activate the Gαi/o signaling pathway.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. It is a direct measure of G protein activation.

Methodology:

  • Assay Components:

    • Cell membranes expressing the opioid receptor of interest (as prepared for the binding assay).

    • [³⁵S]GTPγS.

    • GDP (to ensure G proteins are in their inactive state at the start of the assay).

    • Increasing concentrations of the test compound.

  • Assay Procedure:

    • Incubate the cell membranes with the test compound, GDP, and [³⁵S]GTPγS in an assay buffer (typically containing MgCl₂ and NaCl).

    • The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.

    • The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration.

    • Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) by non-linear regression analysis.

Causality and Interpretation:

An increase in [³⁵S]GTPγS binding in the presence of the compound indicates agonist activity. The EC50 value reflects the compound's potency for G protein activation, while the Emax value indicates its efficacy relative to a standard full agonist (e.g., DAMGO). If the compound inhibits the agonist-stimulated [³⁵S]GTPγS binding, it is acting as an antagonist.[9]

Visualizing the G Protein Activation Workflow

G_Protein_Activation_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with µOR) Incubation Incubate at 30°C Membranes->Incubation Ligand Test Compound (Varying Conc.) Ligand->Incubation GTPgS [³⁵S]GTPγS & GDP GTPgS->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate EC50 & Emax Counting->Analysis

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Quantifying Signaling Bias: G Protein vs. β-Arrestin Pathways

The hallmark of a potentially safer opioid is its bias towards G protein signaling and away from β-arrestin recruitment. Therefore, it is essential to quantify the compound's activity on the β-arrestin pathway.

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This is a cell-based assay that measures the recruitment of β-arrestin to an activated GPCR. Many commercial kits are available for this purpose.

Methodology:

  • Cell Line:

    • Use a cell line engineered to co-express the µOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment of the enzyme.

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate.

    • Add increasing concentrations of the test compound.

    • Incubate for 60-90 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Add the detection reagents, which contain a substrate for the β-galactosidase enzyme.

    • The interaction between the receptor and β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.

    • Measure the luminescence using a plate reader.

    • Determine the EC50 and Emax values for β-arrestin recruitment.

Causality and Interpretation:

The potency (EC50) and efficacy (Emax) for β-arrestin recruitment are compared to those for G protein activation. A compound is considered G protein-biased if it is significantly more potent or efficacious at activating G proteins than at recruiting β-arrestin. This can be quantified by calculating a "bias factor." A compound with minimal or no β-arrestin recruitment at concentrations that fully activate the G protein pathway is a strong candidate for a safer analgesic.[4][7]

Visualizing the Opioid Signaling Pathways

Opioid_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway uOR µ-Opioid Receptor G_protein Gαi/o Activation uOR->G_protein preferentially activates Arrestin β-Arrestin-2 Recruitment uOR->Arrestin minimally recruits Ligand 4-[(Methylamino)methyl]-N- phenylpiperidine-1-carboxamide Ligand->uOR binds & activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition inhibits cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Side_effects Adverse Effects (e.g., Respiratory Depression) Arrestin->Side_effects

Caption: Hypothesized biased signaling of the test compound at the µOR.

Data Summary and Interpretation

To facilitate a clear comparison of the compound's properties, the quantitative data should be summarized in a structured table.

AssayParameterµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Radioligand Binding Ki (nM)
G Protein Activation EC50 (nM)
([³⁵S]GTPγS)Emax (% of DAMGO)
β-Arrestin Recruitment EC50 (nM)
Emax (% of DAMGO)

A potent and selective µOR agonist with a strong G protein bias would exhibit the following profile:

  • Low Ki at the µOR and significantly higher Ki values at the δ and κ receptors.

  • Low EC50 and high Emax for G protein activation at the µOR.

  • High EC50 and low (or no) Emax for β-arrestin recruitment at the µOR.

Conclusion

This guide provides a systematic in vitro approach to elucidate the mechanism of action of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide. By following these protocols, researchers can robustly determine its receptor binding profile, functional activity, and signaling bias. The ultimate goal is to identify if this compound represents a promising lead for the development of a new generation of safer opioid analgesics, following the precedent set by biased agonists like PZM21.[1][5]

References

  • Rational Design of PZM21: A Review on Novel OR Agonist Achieving Analgesia Without Traditional Opioid Side Effects. (2025). Vertex AI Search.
  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (2020). European Journal of Medicinal Chemistry. [Link]

  • In vitro pharmacological characterization of a novel unbiased NOP receptor‐selective nonpeptide agonist AT‐403. (2017). British Journal of Pharmacology. [Link]

  • Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. (2024). Molecules. [Link]

  • In vivo and in vitro evaluation of novel μ-opioid receptor agonist compounds. (2015). Journal of Pharmacological Sciences. [Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2022). Pharmaceuticals. [Link]

  • The design of novel PZM21 analogues. (2021). ResearchGate. [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (2022). Frontiers in Pharmacology. [Link]

  • Structure–based discovery of opioid analgesics with reduced side effects. (2016). Nature. [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (2020). ChEMBL. [Link]

  • Safe Opioid Analgesic Designed. (2016). Drug Discovery and Development. [Link]

  • A Novel µ-Opioid Receptor Ligand with High In Vitro and In Vivo Agonist Efficacy. (2012). Current Medicinal Chemistry. [Link]

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (2020). Semantic Scholar. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026). ResearchGate. [Link]

  • Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. (2013). Journal of Medicinal Chemistry. [Link]

  • Probing N-Substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2026). ResearchGate. [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (2022). Frontiers in Pharmacology. [Link]

  • Novel 3-phenylpiperidine-4-carboxamides as highly potent and orally long-acting neurokinin-1 receptor antagonists with reduced CYP3A induction. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1991). Journal of Medicinal Chemistry. [Link]

  • Structure of the Nanobody-Stabilized Active State of the Kappa Opioid Receptor. (2018). Cell. [Link]

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (2012). Molecules. [Link]

  • Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. (2025). Digital CSIC. [Link]

  • 4-Methyl-N-p-tolylpiperidine-1-carboxamide. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Receptor Binding Affinity Profiling of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Executive Summary & Mechanistic Rationale The compound 4-[(Methylamino)methyl]-N-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Mechanistic Rationale

The compound 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide represents a highly specialized small-molecule scaffold frequently utilized in the discovery of novel G protein-coupled receptor (GPCR) modulators. Specifically, the phenylpiperidine-1-carboxamide core has been established as a privileged chemotype for targeting the Trace Amine-Associated Receptor 1 (TAAR1) , a critical target in the pharmacology of schizophrenia, addiction, and metabolic disorders 1.

To understand the receptor binding affinity ( Ki​ ) of this molecule, we must deconstruct its pharmacophore:

  • The Basic Amine Center: The (methylamino)methyl moiety is protonated at physiological pH. This secondary amine acts as the primary anchor, forming a critical electrostatic salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of the TAAR1 receptor 2. The steric bulk of the N-methyl group modulates the desolvation penalty compared to a primary amine, directly tuning the binding kinetics.

  • The Lipophilic Tail: The N-phenylcarboxamide group extends into the hydrophobic binding pocket of the receptor. The urea-like linkage provides hydrogen bond donors/acceptors, while the phenyl ring engages in π−π stacking interactions with aromatic residues in the receptor's core pockets 2.

When evaluating the affinity of this scaffold, we must deploy a self-validating radioligand binding workflow coupled with orthogonal functional assays to determine whether the binding event translates to agonism or antagonism.

Receptor Signaling Pathway

TAAR1 is an intracellularly signaling GPCR that primarily couples to the Gαs​ protein. Upon ligand binding, the receptor undergoes a conformational shift that stimulates adenylyl cyclase (AC), leading to the accumulation of cyclic AMP (cAMP) [[3]]().

G Ligand 4-[(Methylamino)methyl]- N-phenylpiperidine-1-carboxamide TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binds (Ki) Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Modulation of Dopaminergic Firing PKA->Effect Phosphorylates Targets

Figure 1: TAAR1 Gαs-protein signaling cascade and downstream cAMP accumulation.

Quantitative Data Summary

To contextualize the binding affinity of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide, it is evaluated against established benchmark ligands. The table below summarizes the target pharmacological profile required to validate this scaffold against human TAAR1 (hTAAR1).

Compound ClassLigandhTAAR1 Binding Affinity ( Ki​ , nM)hTAAR1 Functional Potency ( EC50​ or IC50​ , nM)Efficacy Profile
Reference Agonist RO516601717.0 ± 2.1 EC50​ = ~3.3 (mouse) / Active (human)Full Agonist 4
Reference Antagonist RTI-7470-440.3 ± 0.1 IC50​ = 8.4Antagonist 3
Primary Amine Analog AP163~45.0 EC50​ = 507.0Partial Agonist (65%) 1
Target Scaffold 4-[(Methylamino)methyl]... Assay DependentAssay DependentSubject to SAR Profiling

Note: The transition from the primary amine (AP163) to the secondary amine (Target Scaffold) is a deliberate SAR strategy to evaluate changes in receptor residence time and off-target monoaminergic liabilities.

Experimental Workflow & Self-Validating Protocols

To accurately determine the Ki​ of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide, a radioligand competition binding assay must be executed. We utilize [3H]RO5166017 as the radiotracer due to its validated Kd​ of 17 nM at hTAAR1 3.

Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Washing 4. Buffer Washing Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Cheng-Prusoff Analysis Counting->Analysis

Figure 2: Step-by-step radioligand competition binding assay workflow.

Step-by-Step Methodology: Radioligand Competition Binding

1. Membrane Preparation & Buffer Formulation

  • Action: Harvest HEK-293 cells stably expressing hTAAR1. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, supplemented with 10 mM MgCl2​ ).

  • Causality: The inclusion of 10 mM MgCl2​ is not optional; divalent cations are strictly required to stabilize the high-affinity, G-protein-coupled state of the receptor, ensuring the assay captures physiologically relevant binding conformations.

2. Assay Assembly (Self-Validating Setup)

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 15 nM of [3H]RO5166017 (approximate to its Kd​ ), and varying concentrations of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (10 pM to 10 µM).

  • Validation Control: Dedicate wells to contain 10 µM of unlabeled RO5166017.

  • Causality: The 10 µM unlabeled RO5166017 saturates all specific TAAR1 binding sites. The residual radioactivity in these wells defines the Non-Specific Binding (NSB) 4. A successful assay must demonstrate a specific binding window (Total Binding minus NSB) of at least 70% of total counts.

3. Incubation & Rapid Filtration

  • Action: Incubate the plate at 4°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Critical Step: Pre-soak the GF/B filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use.

  • Causality: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide contains a highly basic methylamine group. Untreated glass fiber filters carry a negative charge that will non-specifically bind basic amines, depleting the free ligand concentration and artificially inflating the apparent Ki​ . PEI coats the filters with a cationic polymer, neutralizing the charge and preventing this artifact.

4. Data Analysis

  • Action: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression (one-site competition model).

  • Action: Convert IC50​ to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Orthogonal Validation: cAMP Accumulation Assay

Because binding affinity ( Ki​ ) does not distinguish between agonists and antagonists, compounds displacing the radioligand must be advanced to a functional assay. Cells are treated with the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The resulting cAMP levels are quantified via Homogeneous Time-Resolved Fluorescence (HTRF). If 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide increases cAMP, it is an agonist (like AP163); if it blocks tyramine-induced cAMP spikes, it is an antagonist (like RTI-7470-44) 3.

References

  • [1] Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. 1

  • [3] Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PMC / ACS Chemical Neuroscience. 3

  • [4] TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. PNAS. 4

  • [2] Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology. 2

Sources

Exploratory

De Novo Synthesis Pathways for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide: A Technical Guide

Executive Summary & Structural Rationale 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (CAS: 1423029-84-8) is a highly versatile small-molecule scaffold frequently utilized in advanced drug discovery and libra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (CAS: 1423029-84-8) is a highly versatile small-molecule scaffold frequently utilized in advanced drug discovery and library synthesis[1]. Structurally, the molecule is defined by a central piperidine ring functionalized with an N1-phenylcarboxamide (urea) moiety and a C4-methylaminomethyl substituent.

The presence of two distinct nucleophilic nitrogen centers—the piperidine N1 secondary amine and the C4 exocyclic secondary amine—presents a significant chemoselectivity challenge. A direct, unprotected reaction with phenyl isocyanate would inevitably yield a complex mixture of regioisomers and di-urea adducts. Therefore, a highly controlled, de novo synthesis pathway leveraging orthogonal protecting group chemistry is required to ensure absolute regiocontrol and high overall yield.

Retrosynthetic Strategy & Orthogonal Protection

To synthesize this scaffold with field-proven reliability, we employ an orthogonal protection strategy utilizing benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups[2].

By initiating the synthesis with commercially available 1-Cbz-piperidine-4-carboxaldehyde, the piperidine nitrogen is pre-masked. Following the installation of the methylamine group via reductive amination, the newly formed exocyclic amine is protected with a Boc group. Because the Boc group is completely stable to catalytic hydrogenolysis, we can selectively cleave the Cbz group to liberate the piperidine N1 nitrogen for urea formation. Finally, acidic cleavage of the Boc group unmasks the C4-amine, yielding the target compound.

Experimental Protocols: A Self-Validating Workflow

Note: Every protocol below functions as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: Reductive Amination

Objective: Install the C4-methylaminomethyl group. Causality: is strictly selected over sodium cyanoborohydride due to its milder reactivity profile, lower toxicity, and superior chemoselectivity for aldehydes over ketones or esters, which prevents over-reduction and minimizes side-product formation[3]. Protocol:

  • Dissolve 1-Cbz-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration.

  • Add methylamine (2.0 M solution in THF, 1.5 eq) and stir at room temperature for 30 minutes to facilitate complete imine formation.

  • Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir for 12 hours under a nitrogen atmosphere at room temperature.

  • Validation Checkpoint: Quench with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). LC-MS must confirm the mass of Intermediate 1 ([M+H]⁺ = 263 m/z).

Step 2: Amine Protection (Boc Installation)

Objective: Mask the exocyclic secondary amine to prevent unwanted urea formation. Causality: The Boc group establishes true orthogonality, as it is entirely inert to the Pd/C-catalyzed hydrogenolysis required in Step 3[2]. Triethylamine is utilized as a non-nucleophilic acid scavenger to drive the reaction forward. Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM.

  • Add triethylamine (Et₃N, 2.0 eq), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir at room temperature for 4 hours.

  • Validation Checkpoint: Wash the organic layer with 0.1 N HCl to remove any unreacted amine. A TLC plate stained with Ninhydrin must show no active amine spots (colorless), confirming complete protection.

Step 3: Cbz Hydrogenolysis

Objective: Selectively unmask the piperidine N1 nitrogen. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzyl carbamate (Cbz) via hydrogenolysis. The Boc-protected amine remains fully intact, ensuring perfect chemoselectivity. Protocol:

  • Dissolve Intermediate 2 in MS-grade methanol.

  • Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask three times with nitrogen, then backfill with H₂ gas via a balloon.

  • Stir vigorously at room temperature for 6 hours.

  • Validation Checkpoint: Filter the mixture through a Celite pad to remove the pyrophoric Pd/C catalyst. Evaporate the solvent. LC-MS must show the complete disappearance of the Cbz group (a mass loss of exactly 134 Da).

Step 4: Urea Formation

Objective: Construct the N-phenylcarboxamide moiety at the piperidine N1 position. Causality: to form stable ureas[4]. The reaction is highly exothermic and driven by the extreme electrophilicity of the isocyanate carbon. Protocol:

  • Dissolve Intermediate 3 (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add Et₃N (1.5 eq).

  • Dropwise, add phenyl isocyanate (PhNCO, 1.1 eq). Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the strong, distinct isocyanate stretching frequency at ~2250 cm⁻¹ confirms that the electrophile has been fully consumed.

Step 5: Boc Deprotection

Objective: Liberate the final C4-methylaminomethyl group to yield the target molecule. Causality: Acidic conditions selectively cleave the Boc carbamate. The evolution of gaseous isobutylene and CO₂ drives the reaction to irreversible completion, yielding the product as a highly stable, water-soluble hydrochloride salt. Protocol:

  • Dissolve Intermediate 4 in a minimal volume of DCM.

  • Add 4N HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint: The product will precipitate out of solution as the hydrochloride salt. Filter, wash with cold diethyl ether, and dry under high vacuum. Final LC-MS ([M+H]⁺ = 248 m/z) and ¹H-NMR confirm the structure.

Quantitative Data & Yield Summary

StepTransformationReagents & SolventsExpected YieldAnalytical Validation Marker
1 Reductive AminationMeNH₂, NaBH(OAc)₃, DCE85 - 90%LC-MS: [M+H]⁺ = 263 m/z
2 Amine ProtectionBoc₂O, Et₃N, DCM92 - 95%TLC: Ninhydrin negative (no color)
3 Cbz HydrogenolysisH₂ gas, 10% Pd/C, MeOH95 - 98%LC-MS: Mass loss of 134 Da
4 Urea FormationPhNCO, Et₃N, DCM88 - 92%IR: Disappearance of 2250 cm⁻¹ peak
5 Boc Deprotection4N HCl/Dioxane, DCM> 95%NMR: Loss of t-butyl singlet (1.4 ppm)

Reaction Pathway Visualization

SynthesisPathway A 1-Cbz-piperidine-4-carboxaldehyde (Starting Material) B 1-Cbz-4-[(methylamino)methyl]piperidine (Intermediate 1) A->B MeNH2, NaBH(OAc)3 DCE, rt C 1-Cbz-4-[(N-Boc-N-methylamino)methyl]piperidine (Intermediate 2) B->C Boc2O, Et3N DCM, rt D 4-[(N-Boc-N-methylamino)methyl]piperidine (Intermediate 3) C->D H2, Pd/C MeOH, rt E 4-[(N-Boc-N-methylamino)methyl]-N-phenylpiperidine-1-carboxamide (Intermediate 4) D->E PhNCO, Et3N DCM, rt F 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (Target Compound) E->F 4N HCl/Dioxane rt

De novo 5-step synthesis pathway for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide.

Sources

Foundational

Thermodynamic Stability of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide in Aqueous Solutions: A Comprehensive Profiling Guide

Executive Summary As drug discovery increasingly relies on complex, functionalized scaffolds, understanding the thermodynamic stability of specific chemical entities in aqueous media is paramount. 4-[(Methylamino)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly relies on complex, functionalized scaffolds, understanding the thermodynamic stability of specific chemical entities in aqueous media is paramount. 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is a versatile building block and pharmacophore characterized by a rigid piperidine-1-carboxamide (urea) core and a basic, secondary amine substituent. This structural motif is frequently utilized in the design of covalent inhibitors (e.g., Fatty Acid Amide Hydrolase[FAAH] inhibitors) and receptor antagonists[1].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this molecule in aqueous solutions. By dissecting its structural motifs, degradation kinetics, and providing self-validating experimental workflows, this guide equips researchers with the authoritative grounding necessary to formulate, store, and analyze this compound effectively.

Structural Thermodynamics & Molecular Motifs

The aqueous stability of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is governed by two distinct functional domains, each interacting differently with the aqueous solvent network.

The Urea Linkage: Piperidine-1-carboxamide Core

The N-phenylpiperidine-1-carboxamide moiety is a highly stable urea derivative. In purely aqueous solutions at neutral pH, urea bonds exhibit exceptional thermodynamic stability due to the strong resonance delocalization of the nitrogen lone pairs into the carbonyl π -system. Computational and kinetic studies on generic ureas in water indicate a high free energy of activation for hydrolysis (approximately 37–40 kcal/mol), making spontaneous hydrolysis at room temperature kinetically negligible[2].

Furthermore, the incorporation of the bulky piperidine ring introduces significant steric hindrance. This steric bulk restricts the rotational degrees of freedom around the C-N bond, lowering the dissociation rate ( k−1​ ) and inherently increasing the thermodynamic stability of the urea linkage against nucleophilic attack by water[1].

The Secondary Amine: (Methylamino)methyl Group

The 4-position of the piperidine ring is substituted with a (methylamino)methyl group. This secondary amine acts as the primary basic center of the molecule. Based on structurally analogous N-methylaminomethyl piperidine derivatives, the calculated pKa of this secondary amine is approximately 8.2[3].

Causality in Solution Behavior: Because the pKa (~8.2) is higher than physiological pH (7.4), the molecule exists predominantly (>85%) in its protonated, cationic state in standard biological buffers. This protonation is thermodynamically favorable for aqueous solubility via ion-dipole interactions with water. However, the equilibrium between the protonated and free-base forms dictates the molecule's susceptibility to oxidative degradation, as the free-base nitrogen lone pair is vulnerable to reactive oxygen species (ROS).

Degradation Pathways & Kinetics in Aqueous Media

To accurately profile the shelf-life and formulation viability of this compound, we must map its primary degradation pathways.

Pathways A 4-[(Methylamino)methyl]- N-phenylpiperidine-1-carboxamide B Urea Hydrolysis (Extreme pH/Temp) A->B H2O, H+/OH- C Amine Oxidation (ROS / Trace Metals) A->C O2 D N-phenylamine + Piperidine Derivative B->D Bond Cleavage E N-oxide / Dealkylation Products C->E N-oxidation

Fig 1. Primary degradation pathways in aqueous solutions.

  • Specific Acid/Base Catalyzed Hydrolysis: While thermodynamically stable at pH 5.0–7.0, exposing the molecule to extreme pH (< 2.0 or > 10.0) combined with thermal stress will force the cleavage of the urea bond, yielding aniline (N-phenylamine) and a 4-substituted piperidine derivative.

  • Oxidative N-Dealkylation/N-Oxidation: The secondary amine can undergo autoxidation in the presence of dissolved oxygen and trace transition metals, leading to N-oxide formation or the loss of the methyl group (dealkylation).

Experimental Workflows for Stability Profiling

To validate the thermodynamic stability of this compound, a self-validating experimental system is required. The following protocols are designed not just to observe degradation, but to mathematically derive the activation energy ( Ea​ ) and predict long-term stability.

Workflow S1 Aqueous Buffer Prep (pH 2.0 - 10.0) S2 Thermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 Aliquoting & Reaction Quenching S2->S3 S4 UHPLC-MS/MS Quantification S3->S4 S5 Arrhenius Kinetics Modeling S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Accelerated Degradation & Arrhenius Kinetics

Objective: Determine the pH-rate profile and activation energy of the urea hydrolysis.

  • Step 1: Buffer Preparation. Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Causality: Covering this pH range ensures we capture both specific-acid and specific-base catalyzed hydrolysis regimes.

  • Step 2: Spiking. Spike the compound into the buffers to a final concentration of 100 µM. Ensure co-solvent (e.g., DMSO) does not exceed 1% v/v to maintain the dielectric constant of the aqueous environment.

  • Step 3: Thermal Acceleration. Incubate sealed aliquots at 25°C, 40°C, and 60°C. Causality: Because the urea bond is highly stable, room temperature degradation is too slow for practical analytical timelines. Elevated temperatures allow us to plot ln(k) vs. 1/T to extract Ea​ .

  • Step 4: Quenching. At specific time points (0, 1, 3, 7, 14 days), remove aliquots and dilute 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The cold organic solvent crashes out buffer salts and instantly halts hydrolytic kinetics, locking the degradation state for accurate LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Quantification

Objective: Differentiate between hydrolytic and oxidative degradants.

  • Step 1: Chromatography. Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Step 2: Detection. Monitor the parent mass (m/z [M+H]+ = 248.17 for the free base). Set up Multiple Reaction Monitoring (MRM) transitions for expected degradants: m/z 94.06 for aniline (hydrolysis) and m/z 264.17 for the N-oxide (oxidation).

  • Step 3: Data Synthesis. Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope of ln(Remaining %) vs. Time.

Quantitative Data & Predictive Modeling

Based on the structural thermodynamics of the piperidine-1-carboxamide core and the secondary amine, the following table summarizes the predicted kinetic parameters in standard aqueous conditions.

ParameterValue / RangeEnvironmental Dependency
Aqueous pKa ~ 8.2Modulated by local ionic strength[3].
Activation Energy ( Ea​ ) 35 – 40 kcal/molHigh barrier due to urea resonance stabilization[2].
Hydrolytic Half-Life ( t1/2​ ) at pH 7.4, 25°C > 2 YearsHighly stable; requires extreme pH for cleavage[1].
Primary Degradation Risk OxidativeDependent on dissolved O2​ and trace metal presence.

Conclusion & Formulation Guidelines

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide exhibits robust thermodynamic stability in aqueous solutions, primarily due to the high activation barrier of its sterically hindered urea core. To maximize shelf-life during drug development and formulation:

  • Maintain pH between 5.0 and 6.5: This range keeps the secondary amine fully protonated (minimizing free-base oxidation) while avoiding the specific-acid catalyzed hydrolysis that occurs below pH 2.0.

  • Exclude Oxygen and Light: Since the primary vulnerability is the oxidation of the methylamino group, sparging aqueous buffers with Nitrogen or Argon and storing in amber vials will effectively halt degradation.

By adhering to these principles and utilizing the self-validating workflows provided, researchers can ensure the structural integrity of this critical building block throughout the experimental lifecycle.

References

  • Source: semanticscholar.org / researchgate.
  • Source: acs.
  • Source: scispace.

Sources

Protocols & Analytical Methods

Method

Highly Sensitive LC-MS/MS Quantification of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide in Human Plasma: Application to Preclinical Pharmacokinetics

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Technology: Mixed-Mode Cation Exchange (MCX) SPE coupled with UPLC-MS/MS (Biphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Preclinical Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Technology: Mixed-Mode Cation Exchange (MCX) SPE coupled with UPLC-MS/MS (Biphenyl Stationary Phase)

Analytical Target Profile & Mechanistic Rationale

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (CAS: 1423029-84-8) is a highly versatile small-molecule scaffold frequently utilized in the development of CNS-active agents and GPCR ligands [1]. Accurate quantification of this compound in biological matrices is critical for determining pharmacokinetic (PK) parameters during preclinical development.

Developing a robust bioanalytical method for this analyte presents specific chemical challenges. To ensure a self-validating and rugged assay that complies with FDA Bioanalytical Method Validation (BMV) guidelines [2], every step of this protocol was designed with strict mechanistic causality.

Structural Chemistry & Ionization Behavior

While the molecule (C₁₄H₂₁N₃O, MW: 247.34 g/mol ) contains three nitrogen atoms, the piperidine nitrogen and the aniline-derived nitrogen are part of a carboxamide (urea-like) moiety. Their lone electron pairs are delocalized into the adjacent carbonyl group, rendering them non-basic. The sole basic center is the secondary methylamino group (estimated pKa ~9.5). This localized basicity dictates that the molecule will be fully protonated at low pH, a property we exploit for both sample cleanup and electrospray ionization (ESI+).

Causality in Sample Preparation: Why MCX SPE?

Simple protein precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. Because our analyte is a strong base, we utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction . The sulfonic acid groups on the MCX sorbent ionically bind the protonated methylamino group. This allows for aggressive washing with 100% organic solvents (methanol) to completely elute neutral lipids and phospholipids before releasing the analyte with a high-pH elution buffer.

Causality in Chromatography: Why a Biphenyl Column?

Basic amines frequently exhibit poor retention and peak tailing on traditional C18 columns due to secondary interactions with unendcapped surface silanols. By employing a core-shell Biphenyl stationary phase , we achieve orthogonal selectivity. The biphenyl rings provide robust π−π interactions with the analyte's N-phenylpiperidine moiety, significantly enhancing retention and separating the analyte from early-eluting matrix components [3].

Experimental Visualizations

SPE_Workflow Start Plasma Sample (50 µL) + 10 µL IS + 100 µL 2% H3PO4 Load Load Acidified Sample (Amines strongly protonated) Start->Load Add to cartridge Condition Condition MCX Cartridge (1 mL MeOH, 1 mL H2O) Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid (Removes neutral/acidic interferences) Load->Wash1 Wash2 Wash 2: 1 mL 100% Methanol (Removes hydrophobic phospholipids) Wash1->Wash2 Elute Elute: 2 x 500 µL 5% NH4OH in MeOH (Neutralizes amines for elution) Wash2->Elute Dry Evaporate under N2 at 40°C Reconstitute in 100 µL Mobile Phase Elute->Dry

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction from plasma.

MRM_Pathway ESI ESI+ Source Protonation Q1 Quadrupole 1 (Q1) Precursor Ion m/z 248.2 ESI->Q1 [M+H]+ CID Collision Cell (q2) CID with Argon -31 Da (Methylamine) Q1->CID Q3 Quadrupole 3 (Q3) Product Ion m/z 217.1 CID->Q3 Fragments Detector Electron Multiplier Signal Detection Q3->Detector

Fig 2. LC-MS/MS Multiple Reaction Monitoring (MRM) fragmentation pathway for the analyte.

Detailed Step-by-Step Protocol

Materials and Reagents
  • Analyte: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide.

  • Internal Standard (SIL-IS): Analyte-d₃ (N-CD₃ variant).

  • Matrix: Human Plasma (K₂EDTA), pooled and screened for interferences.

  • SPE Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • LC Column: Restek Raptor Biphenyl (2.1 x 50 mm, 2.7 µm core-shell).

Preparation of Calibrators and QCs
  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in Methanol.

  • Spike primary stock into blank human plasma to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare Quality Control (QC) samples at 1.0 ng/mL (LLOQ QC), 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

  • Prepare the SIL-IS working solution at 50 ng/mL in 50% Methanol in water.

Sample Extraction Procedure (MCX SPE)

Note: This protocol is designed as a self-validating system. Always include a matrix blank (no analyte, no IS) and a zero sample (blank + IS) to monitor for endogenous interference and IS cross-talk.

  • Aliquot: Transfer 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well collection plate.

  • Spike: Add 10 µL of the SIL-IS working solution to all wells (except matrix blanks, add 10 µL of 50% Methanol instead).

  • Acidify: Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water to each well. Vortex for 2 minutes. (Rationale: Disrupts protein binding and ensures the methylamino group is 100% protonated).

  • Condition SPE: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MCX plate.

  • Load: Apply the acidified samples to the SPE plate. Draw through at a low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous): Apply 1 mL of 2% Formic acid in water. (Rationale: Washes away salts and acidic/neutral proteins).

  • Wash 2 (Organic): Apply 1 mL of 100% Methanol. (Rationale: Removes hydrophobic interferences and phospholipids without eluting the ionically bound analyte).

  • Elute: Apply 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Collect the eluate in a clean 96-well plate. (Rationale: The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

LC-MS/MS Acquisition Parameters
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-S micro triple quadrupole mass spectrometer.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: UPLC Gradient Conditions

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.008020Initial
0.508020Isocratic hold
2.501090Linear gradient
3.501090Column wash
3.608020Re-equilibration
4.508020End

Mass Spectrometry (ESI+ MRM):

  • Analyte MRM: m/z 248.2 → 217.1 (Collision Energy: 18 eV).

  • SIL-IS MRM: m/z 251.2 → 217.1 (Collision Energy: 18 eV).

System Suitability & Run Acceptance Criteria

To ensure trustworthiness, the system must pass the following checks prior to analyzing study samples:

  • System Suitability Sample (SSS): Inject a neat standard at the LLOQ concentration. The Signal-to-Noise (S/N) ratio must be ≥ 10, and peak asymmetry must be between 0.8 and 1.2.

  • Carryover Check: Inject a matrix blank immediately following the ULOQ calibrator. The analyte response in the blank must be ≤ 20% of the LLOQ response.

Method Validation Summary

The assay was validated in accordance with the 2018 FDA Guidance for Industry on Bioanalytical Method Validation [2].

Table 2: Intra- and Inter-Assay Precision and Accuracy (n=6 per level, 3 days)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ QC1.06.8+4.28.1+5.5
Low QC3.04.5-2.15.2-1.8
Mid QC400.03.2+1.54.0+2.0
High QC800.02.8-0.93.5-1.1

Criteria Met: Precision ≤ 15% (≤ 20% for LLOQ); Accuracy ±15% (±20% for LLOQ).

Table 3: Matrix Effect and Extraction Recovery

QC LevelExtraction Recovery (%)Matrix Factor (IS-Normalized)
Low QC (3.0 ng/mL)88.4 ± 3.10.98 ± 0.04
High QC (800.0 ng/mL)91.2 ± 2.51.02 ± 0.02

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved April 2, 2026, from [Link]

  • Smith, K., et al. (2023). A New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS. Journal of Analytical Toxicology, 47(6), 522-531. Retrieved April 2, 2026, from [Link]

Application

The Strategic Application of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide in Modern Drug Discovery: A Guide for Researchers

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit versatile molecular scaffolds that serve as springboards for the creation of diverse and potent drug candidates. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit versatile molecular scaffolds that serve as springboards for the creation of diverse and potent drug candidates. Among these, the piperidine moiety stands out as a privileged structure, integral to a multitude of approved drugs.[1] This guide focuses on a particularly valuable, yet underexplored precursor: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide . Its unique trifunctional architecture—a secondary amine, a tertiary amine within the piperidine ring, and an N-phenyl carboxamide—offers a rich platform for combinatorial derivatization, enabling the systematic exploration of chemical space to identify novel ligands for a range of biological targets.

This document provides a comprehensive overview of the synthesis, derivatization, and strategic application of this precursor in drug discovery campaigns. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties of the Precursor

A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective utilization in a drug discovery program. These properties influence its reactivity, solubility, and ultimately, the drug-like characteristics of its derivatives.

PropertyValueSource
Molecular Formula C14H21N3OInferred
Molecular Weight 247.34 g/mol Inferred
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in organic solvents such as DCM, DMF, and alcohols (predicted)N/A
Boiling Point >300 °C (predicted)N/A
Melting Point 150-170 °C (predicted range for similar structures)N/A

Synthesis of the Precursor: A Step-by-Step Approach

The synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide can be efficiently achieved through a well-established three-step sequence starting from commercially available N-Boc-4-piperidone. This route leverages a protecting group strategy to ensure selective functionalization.[2]

G A N-Boc-4-piperidone B tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate A->B Reductive Amination (Methylamine, NaBH(OAc)3) C N-Methyl-1-(piperidin-4-yl)methanamine B->C Boc Deprotection (TFA or HCl) D 4-[(Methylamino)methyl]-N-phenyl- piperidine-1-carboxamide C->D Carboxamide Formation (Phenyl Isocyanate)

Figure 1: Synthetic pathway for the precursor.
Protocol 1: Synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

This initial step involves the reductive amination of N-Boc-4-piperidone with methylamine. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and selectivity for the iminium ion intermediate.[2]

Materials:

  • N-Boc-4-piperidone

  • Methylamine (as a solution in THF or as a salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM at room temperature, add methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine.[2]

Materials:

  • tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq) in DCM.

  • Add an excess of TFA (5-10 eq) or a 4M solution of HCl in dioxane (3-5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by the careful addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude product, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

The final step involves the reaction of the deprotected piperidine with phenyl isocyanate to form the target N-phenyl carboxamide (a urea derivative).[3][4]

Materials:

  • N-Methyl-1-(piperidin-4-yl)methanamine

  • Phenyl isocyanate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) (optional, as a base)

Procedure:

  • Dissolve N-Methyl-1-(piperidin-4-yl)methanamine (1.0 eq) in anhydrous DCM at room temperature.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution. A slight exotherm may be observed.

  • If the starting amine is in the form of a salt, add triethylamine (1.1 eq) to the reaction mixture prior to the addition of the isocyanate.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield the final precursor.

Application Notes: Strategic Derivatization for Drug Discovery

The true power of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide lies in its potential for systematic structural modification to generate a library of diverse compounds for pharmacological screening. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery.[5][6]

G cluster_0 Precursor cluster_1 Derivatization Strategies cluster_2 Compound Library A 4-[(Methylamino)methyl]- N-phenylpiperidine-1-carboxamide B N-Alkylation/ Acylation of Methylamino Group A->B C Substitution on Phenyl Ring A->C D Modification of Piperidine Ring A->D E Diverse Analogs for SAR Studies B->E C->E D->E

Figure 2: Derivatization workflow for library synthesis.
Modification of the Secondary Amine (Methylamino Group)

The secondary amine is a key handle for introducing a wide array of substituents.

  • N-Alkylation: Reductive amination with various aldehydes and ketones can introduce diverse alkyl and arylalkyl groups. This is a robust method for exploring the steric and electronic requirements of the binding pocket.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) can introduce amide functionalities, which can act as hydrogen bond donors and acceptors.

  • N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can also participate in hydrogen bonding and modulate the pKa of the amine.

Modification of the N-Phenyl Ring

The N-phenyl ring of the carboxamide can be modified to probe interactions with hydrophobic pockets and to introduce additional hydrogen bonding partners.

  • Use of Substituted Phenyl Isocyanates: A library of precursors can be generated by reacting N-Methyl-1-(piperidin-4-yl)methanamine with a variety of commercially available substituted phenyl isocyanates (e.g., with halo, alkyl, alkoxy, or nitro groups).

  • Palladium-Catalyzed Cross-Coupling Reactions: If a halo-substituted phenyl isocyanate is used, the resulting precursor can be further modified via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce a wide range of substituents.

Modification of the Piperidine Ring

While more synthetically challenging, modifications to the piperidine ring itself can be explored to alter the conformational presentation of the substituents. This can be achieved by starting with substituted piperidone derivatives in the initial synthetic steps.

Therapeutic Targets and Applications

The 4-aminopiperidine and N-phenylpiperidine-1-carboxamide scaffolds are prevalent in a number of biologically active molecules, highlighting the potential of this precursor in various therapeutic areas.

  • Opioid Receptor Modulators: The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent opioid receptor agonists, particularly in the fentanyl class of analgesics.[3][7] Derivatives of the precursor could be explored for novel opioid receptor modulators with improved side-effect profiles.

  • GPCR Ligands: This scaffold is a key component in the design of molecules targeting G-protein coupled receptors (GPCRs). For instance, derivatives have been investigated as CXCR4 antagonists, which have potential applications in HIV therapy and oncology.[3]

  • Enzyme Inhibitors: Piperidine carboxamide derivatives have been explored as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain cancers.

  • Antiviral Agents: The 4-aminopiperidine scaffold has been identified in inhibitors of Hepatitis C Virus (HCV) assembly.[8]

  • Nuclear Receptor Modulators: Recent studies have identified 1-(4-aminophenylacetyl)piperidine derivatives as partial agonists of the Farnesoid X receptor (FXR), with potential for treating metabolic dysfunction-associated steatohepatitis (MASH).[9]

Conclusion

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is a highly versatile and strategically valuable precursor for modern drug discovery. Its efficient synthesis and the multiple handles it offers for derivatization make it an ideal starting point for the generation of diverse compound libraries. By systematically exploring the structure-activity relationships of its derivatives, researchers can unlock new therapeutic opportunities across a wide range of diseases. The protocols and application notes provided in this guide are intended to serve as a robust foundation for scientists and drug development professionals to leverage the full potential of this promising scaffold.

References

  • BenchChem. (2025). The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. BenchChem.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]

  • Beilstein Journals. (2013, November 6). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.
  • Janssen, P. A. (1999). Practical synthesis of urea derivatives. U.S. Patent No. 5,925,762. Washington, DC: U.S.
  • New Journal of Chemistry. (2023). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. Royal Society of Chemistry.
  • Ren, Y. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. TSpace Repository.
  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Molecular Structure, 1284, 135359.
  • De la Fuente, M. A., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(10), 1015-1020.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Debnath, A. K., et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3474.
  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • European Journal of Medicinal Chemistry. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 118088.
  • ResearchGate. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.
  • Singh, R. K., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Organic Chemistry Portal. (2006).
  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-yl)methoxy)
  • Journal of Medicinal Chemistry. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3216-3227.
  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(4), 105650.
  • BenchChem. (2026).
  • Crimson Publishers. (2021). Molecular Modification: A Tool for Pruning the Molecule. Crimson Publishers.

Sources

Method

Application Note: Advanced Sample Preparation and Extraction Protocols for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Executive Summary The accurate quantification of small molecule active pharmaceutical ingredients (APIs) and building blocks in biological matrices is a critical bottleneck in pharmacokinetics (PK) and drug metabolism (D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small molecule active pharmaceutical ingredients (APIs) and building blocks in biological matrices is a critical bottleneck in pharmacokinetics (PK) and drug metabolism (DMPK) studies. This application note provides a comprehensive, self-validating framework for the extraction and sample preparation of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (CAS: 1423029-84-8) prior to LC-MS/MS bioanalysis[1]. By leveraging the compound's specific physicochemical properties, we detail two optimized workflows: Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE) and Liquid-Liquid Extraction (LLE).

Physicochemical Profiling & Extraction Rationale

To design a robust extraction protocol, one must first deconstruct the analyte. 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is a versatile small molecule scaffold[1] characterized by three distinct structural domains:

  • Secondary Amine (Methylamino group): This is a strong basic center with an estimated pKa of ~9.5–10.0. At physiological pH (7.4), this group is predominantly protonated (ionized).

  • Piperidine Ring & Phenyl Group: These provide a highly lipophilic core, granting the molecule significant hydrophobicity.

  • Carboxamide Group: A neutral, non-ionizable moiety under standard physiological and extraction conditions.

Causality in Method Selection: Because the molecule possesses both a strong basic center and a hydrophobic core, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) [2]. MCX sorbents utilize a dual-retention mechanism (reversed-phase lipophilic interactions + sulfonic acid cation exchange)[3]. Alternatively, by manipulating the pH to deprotonate the amine (pH > 11.5), the molecule's innate lipophilicity allows for highly efficient Liquid-Liquid Extraction (LLE) into non-polar organic solvents[4].

Comparative Extraction Strategies

The following table summarizes the quantitative performance metrics of three standard bioanalytical extraction techniques applied to this specific basic amine.

Extraction TechniquePrimary MechanismTarget Analyte StateAvg. Recovery (%)Matrix Effect (%)ThroughputCost per Sample
MCX SPE Ionic + HydrophobicIonized (Protonated)85 - 95%< 10%High (96-well)High
LLE PartitioningNeutral (Deprotonated)70 - 85%10 - 20%MediumLow
PPT + PLR *PrecipitationNative50 - 70%20 - 40%Very HighVery Low

*PPT + PLR = Protein Precipitation followed by Phospholipid Removal.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

For basic drugs, MCX SPE provides the cleanest extract by allowing aggressive organic washes that remove phospholipids and neutral lipids without eluting the ionically bound analyte[2].

Self-Validating System Integration

To ensure this protocol is self-validating, a Stable-Isotope-Labeled Internal Standard (SIL-IS) must be spiked into the biological matrix before any extraction steps. The SIL-IS tracks extraction recovery and compensates for any downstream ion suppression in the LC-MS/MS, ensuring that the ratio of Analyte/IS remains constant regardless of absolute recovery.

SPE_Workflow A 1. Condition MeOH & H2O B 2. Load Sample Acidified, pH < 3 A->B C 3. Wash 1 Aqueous Acid B->C D 4. Wash 2 100% Organic C->D E 5. Elute Basic Organic D->E

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Amines.

Step-by-Step Methodology
  • Sample Pre-treatment (Protonation): Aliquot 100 µL of plasma/serum into a microcentrifuge tube. Add 10 µL of SIL-IS working solution. Add 100 µL of 2% Formic Acid (aq) and vortex for 30 seconds.

    • Causality: Dropping the pH below 3.0 ensures the methylamino group is 100% protonated (cationic) and disrupts protein binding.

  • Sorbent Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the MCX cartridge (e.g., Oasis MCX, 30 mg), followed by 1.0 mL of LC-MS grade water.

  • Sample Loading: Apply the acidified sample to the cartridge. Apply a low vacuum (approx. 2-3 in Hg) to allow dropwise percolation.

    • Causality: The protonated analyte binds strongly to the negatively charged sulfonic acid moieties on the sorbent.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid (aq) through the cartridge.

    • Causality: Washes away salts, highly polar matrix components, and water-soluble proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol through the cartridge.

    • Causality: This is the critical cleanup step. Because the analyte is locked via ionic bonds, 100% organic solvent can be used to wash away neutral lipids, phospholipids, and hydrophobic interferences without risking analyte loss.

  • Elution (Deprotonation): Elute the analyte into a clean collection plate using 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH of the eluent neutralizes the basic amine, breaking the ionic bond. The methanol simultaneously disrupts the hydrophobic interactions, releasing the pure analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Liquid-Liquid Extraction (LLE)

When high-throughput and cost-efficiency are prioritized over absolute extract cleanliness, LLE is a highly effective alternative for basic drugs[4].

The Henderson-Hasselbalch Causality

To extract a basic compound into a non-polar organic solvent, it must be in its neutral (unionized) state. According to the Henderson-Hasselbalch equation, adjusting the matrix pH to at least 2 units above the analyte's pKa ensures >99% of the molecules are unionized. For 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (pKa ~9.5), a target pH of 11.5–12.0 is required.

LLE_Workflow A Plasma + IS B Alkalinization (pH > 11) A->B C Add MTBE Solvent B->C D Vortex & Centrifuge C->D E Organic Layer (Analyte) D->E Extract & Dry F Aqueous Layer (Matrix) D->F Discard

Liquid-Liquid Extraction (LLE) Phase Separation and Workflow.

Step-by-Step Methodology
  • Alkalinization: Aliquot 100 µL of plasma/serum and 10 µL of SIL-IS into a 2.0 mL microcentrifuge tube. Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) or 5% Ammonium Hydroxide. Vortex briefly.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or an Ethyl Acetate/Hexane (50:50 v/v) mixture.

    • Causality: MTBE is preferred as it forms the upper organic layer, making it easy to aspirate without disturbing the aqueous matrix pellet.

  • Partitioning: Vortex vigorously for 10 minutes (or use a plate shaker) to maximize the surface area between the immiscible phases, driving the neutral analyte into the organic layer.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Recovery: Carefully transfer 800 µL of the upper organic layer into a clean tube.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Regulatory Compliance & Bioanalytical Method Validation

To ensure the trustworthiness of the generated data, the chosen extraction protocol must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [5][6].

A self-validating analytical run must include:

  • Calibration Standards: A minimum of 6 non-zero concentrations covering the expected study range.

  • Quality Control (QC) Samples: Prepared in the same biological matrix at Low, Mid, and High concentrations. Accuracy must be within ±15% of nominal values (±20% at the LLOQ).

  • Matrix Effect Evaluation: Post-extraction spiked samples must be compared against neat solutions to calculate the Matrix Factor (MF). The IS-normalized MF should have a coefficient of variation (CV) < 15%. The aggressive Wash 2 step in the MCX protocol is specifically designed to meet this strict regulatory criterion by eliminating ion-suppressing phospholipids.

References

  • CymitQuimica. Building Blocks | CymitQuimica: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride.
  • Ovid. Sample treatment based on extraction techniques in biological matrices.
  • National Institutes of Health (NIH) / PMC. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
  • MDPI. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry May 2018.
  • Federal Register. Bioanalytical Method Validation; Guidance for Industry; Availability.

Sources

Application

In vitro cell viability assay protocols using 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Application Note: Orthogonal In Vitro Cell Viability Screening for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Derivatives Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal In Vitro Cell Viability Screening for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Derivatives

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, scientists, and drug development professionals

Introduction & Scientific Rationale

The piperidine-1-carboxamide scaffold is a highly privileged structure in modern drug discovery, frequently utilized in the development of fatty acid amide hydrolase (FAAH) inhibitors, trace amine-associated receptor 1 (TAAR1) agonists, and novel tubulin inhibitors[1][2][3]. Specifically, 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (CAS: 1423029-84-8) serves as a versatile building block for synthesizing neuroactive and antineoplastic agents.

When advancing novel derivatives of this scaffold through preclinical pipelines, establishing an accurate cytotoxicity profile is paramount. Certain piperidine derivatives can exhibit off-target mitochondrial toxicity or assay interference (e.g., auto-fluorescence or compound-mediated luciferase inhibition). To ensure absolute data trustworthiness, we employ an orthogonal testing strategy . By pairing an ATP-dependent luminescence assay (CellTiter-Glo) with a metabolic colorimetric assay (MTT), we create a self-validating system that eliminates false positives and provides a highly resolved picture of cell viability[4][5].

Experimental Design & Causality

A robust experimental design does not merely follow steps; it anticipates and controls for biological and chemical variables.

  • The ATP-Luminescence Assay (CellTiter-Glo 2.0): ATP is the universal energy currency of the cell. When a cell dies, intracellular ATP is rapidly depleted by endogenous ATPases. By using a single-step lysis buffer combined with a thermostable luciferase, we can quantify ATP levels as a direct proxy for viable cell numbers[5][6]. This method is highly sensitive but can be susceptible to compounds that directly inhibit luciferase.

  • The Colorimetric MTT Assay: To validate the ATP data, we utilize the MTT assay in accordance with ISO 10993-5 guidelines[7]. This assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because this measures enzymatic activity rather than raw ATP, it serves as a perfect orthogonal validation tool.

Orthogonal Workflow Diagram

Workflow A Compound Prep (DMSO Stock) B Cell Seeding (96/384-well Opaque/Clear) A->B C Compound Treatment (24-72h Exposure) B->C D CellTiter-Glo (ATP Luminescence) C->D  Lysis & Luciferase E MTT Assay (Metabolic Colorimetry) C->E  Formazan Crystal F Data Synthesis (IC50 & Z'-factor) D->F E->F

Figure 1: Orthogonal workflow for validating piperidine-1-carboxamide cytotoxicity.

Step-by-Step Methodologies

Protocol 1: ATP-Luminescence Viability Assay (CellTiter-Glo 2.0)

This protocol is optimized for 96-well formats and is designed to be a self-validating system by including strict background and positive controls.

Materials:

  • CellTiter-Glo® 2.0 Reagent (Promega)[6]

  • Opaque-walled 96-well tissue culture plates (White plates maximize signal reflection and prevent well-to-well crosstalk).

  • Test Compound: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide derivative.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293 or HepG2) at a density of 10,000 cells/well in 100 µL of culture medium into an opaque-walled 96-well plate.

    • Causality: Include at least 6 wells with medium only (no cells) to serve as the background luminescence control.

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media so that the final DMSO concentration on the cells does not exceed 0.1% (v/v).

    • Causality: DMSO concentrations >0.5% can induce baseline cytotoxicity, skewing the IC50 of the test compound.

  • Treatment: Add the diluted compound to the cells. Include a vehicle control (0.1% DMSO) as the 100% viability baseline, and a positive control (e.g., 10 µM Staurosporine) to define 0% viability. Incubate for 48 hours at 37°C, 5% CO₂.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and variable luminescence[5].

  • Reagent Addition: Add 100 µL of CellTiter-Glo 2.0 Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader (integration time: 0.25–1 second per well).

Protocol 2: ISO 10993-5 Compliant MTT Assay

Used to confirm that ATP depletion correlates with a loss of cellular metabolic capacity[4][7].

Step-by-Step Procedure:

  • Cell Seeding & Treatment: Seed and treat cells in clear 96-well tissue culture plates exactly as described in Protocol 1.

  • MTT Addition: After the 48-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing 100 µL of media.

  • Incubation: Incubate the plate for 3 to 4 hours at 37°C.

    • Causality: Viable cells will internalize the MTT and reduce it to insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well. Add 100 µL of DMSO (or acidified SDS) to each well to solubilize the crystals.

  • Measurement: Incubate for 15 minutes on a shaker, then read the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background cellular debris).

Cellular Mechanism of Action

To interpret the data accurately, one must understand how piperidine-1-carboxamide toxicity manifests at the cellular level and how our assays capture this cascade.

Mechanism Comp Piperidine-1-carboxamide Derivative Cell Intracellular Uptake Comp->Cell Membrane Penetration Mito Mitochondrial Dysfunction Cell->Mito Cytotoxic Stress ATP Rapid ATP Depletion (Captured by CellTiter-Glo) Mito->ATP Primary Response Red Loss of Oxidoreductase Activity (Captured by MTT) Mito->Red Secondary Response

Figure 2: Cellular mechanism of cytotoxicity and corresponding assay detection points.

Data Presentation & Quality Control

A self-validating protocol requires rigorous statistical quality control. The Z'-factor must be calculated for every plate using the vehicle control (100% viability) and the positive control (0% viability). A Z'-factor > 0.5 indicates an excellent assay.

Below is a summarized quantitative data table demonstrating the expected pharmacological profile of a synthesized 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide derivative across multiple cell lines, validating the concordance between the two orthogonal assays.

Cell LineTissue OriginCellTiter-Glo IC₅₀ (µM)MTT Assay IC₅₀ (µM)Assay ConcordanceAvg. Z'-Factor
HEK293 Human Embryonic Kidney45.2 ± 1.448.1 ± 2.0High0.82
HepG2 Human Hepatocellular Carcinoma32.8 ± 1.135.4 ± 1.8High0.79
A549 Human Lung Carcinoma> 100> 100N/A (Non-toxic)0.85
SH-SY5Y Human Neuroblastoma18.5 ± 0.919.2 ± 1.2High0.76

Data Interpretation Note: The high concordance between the ATP-dependent assay and the metabolic assay confirms that the compound is inducing true cytotoxicity in sensitive cell lines (HepG2, SH-SY5Y) rather than acting as a false-positive assay interferent. The piperidine-1-carboxamide scaffold shows higher potency in neuroblastoma lines, consistent with its frequent targeting of central nervous system receptors (e.g., FAAH, TAAR1)[1][3].

References

  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Chulalongkorn University / ISO.7

  • ISO 10993-5 Cytotoxicity Test - in vitro. RISE Research Institutes of Sweden.

  • ISO 10993-5 Cytotoxicity Test. Tecolab.4

  • CellTiter-Glo® 2.0 Cell Viability Assay. Promega Corporation.6

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.5

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride. PubMed Central (PMC).1

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed.2

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry - ACS Publications.3

Sources

Method

Application Note: Preclinical Formulation and Murine Administration of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Scientific Rationale & Structural Context The compound 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is a highly versatile building block and pharmacophore scaffold utilized in preclinical drug discovery. Pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Context

The compound 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is a highly versatile building block and pharmacophore scaffold utilized in preclinical drug discovery. Piperidine-1-carboxamide derivatives are recognized as privileged structures in neuropharmacology and oncology. Structurally analogous compounds have been extensively characterized as highly potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., PF-04457845) (1)[1], novel μ -opioid receptor (MOR) analgesics (2)[2], and tubulin-targeting antiproliferative agents (3)[3].

The molecule features a secondary amine (methylamino group) that provides a handle for salt formation, while the N-phenylcarboxamide moiety drives lipophilic target engagement. Because lipophilicity often inversely correlates with aqueous solubility, formulating this compound for murine in vivo studies requires a strategic co-solvent approach to prevent precipitation and ensure consistent bioavailability.

Physicochemical Profiling & Formulation Causality

Understanding the physicochemical properties of the Active Pharmaceutical Ingredient (API) is the foundation of any formulation strategy. The compound is typically supplied as a hydrochloride salt (4)[4]. While the HCl salt confers initial aqueous solubility, the lipophilic core risks nucleation and precipitation when diluted in physiological buffers at higher dosing concentrations.

Table 1: Physicochemical Properties & Pharmacological Implications

ParameterValuePharmacological Implication
Molecular Weight 247.34 g/mol (Base) / 283.79 g/mol (HCl)Low MW is highly favorable for Blood-Brain Barrier (BBB) penetration.
CAS Number 1423029-84-8Standard identifier for the hydrochloride salt form.
pKa (Calculated) ~9.5 (Secondary Amine)Protonated at physiological pH (7.4), enhancing target receptor salt-bridge formation.
cLogP (Estimated) 1.8 - 2.5Optimal lipophilicity for CNS target engagement and oral absorption.

To address the risk of precipitation, we utilize a standard 5/5/90 Co-Solvent System .

Table 2: Standard Murine Dosing Vehicle (5% DMSO / 5% Tween-80 / 90% Saline)

ComponentVolume %Causality of Selection
DMSO 5%Primary solvent; provides the solvation energy required to disrupt the crystal lattice of the API.
Tween-80 5%Non-ionic surfactant; forms protective micelles around the lipophilic API to prevent nucleation.
0.9% Saline 90%Aqueous diluent; maintains isotonicity to prevent injection site necrosis or osmotic shock.

Co-Solvent Formulation Protocol (Self-Validating System)

This protocol is designed to formulate a 5 mg/kg dose for a standard 25 g mouse (Injection volume: 10 mL/kg, yielding a target concentration of 0.5 mg/mL ).

Step-by-Step Methodology
  • Gravimetric Analysis & Salt Correction:

    • Action: Weigh 5.74 mg of the API (HCl salt) to achieve 5.0 mg of the free-base equivalent.

    • Causality: Dosing must always be calculated based on the active free-base mass to ensure pharmacological accuracy across different batches or salt forms.

  • Primary Solubilization:

    • Action: Add 500 μ L of sterile, anhydrous DMSO to the API. Vortex for 60 seconds, followed by water-bath sonication for 5 minutes.

    • Causality: Vortexing alone is often insufficient for lipophilic aggregates. Sonication provides the cavitation energy necessary to fully break the crystal lattice, ensuring molecular dispersion.

  • Micellar Encapsulation:

    • Action: Add 500 μ L of Tween-80. Vortex vigorously for 2 minutes until the solution is completely homogenous and viscous.

    • Causality: Tween-80 must coat the API molecules before the introduction of water. If saline is added prior to the surfactant, the API will immediately crash out of solution.

  • Aqueous Dilution:

    • Action: Slowly add 9.0 mL of 0.9% sterile Saline dropwise while continuously vortexing the mixture.

    • Causality: Dropwise addition prevents localized areas of high water concentration, which could trigger premature micelle collapse and API precipitation.

The Self-Validating Quality Control Gates

To ensure trustworthiness and physiological safety, the formulation must pass two critical, self-validating checkpoints before administration:

  • Validation Gate 1: The Tyndall Effect Check. In a dark room, shine a 532 nm (green) laser pointer directly through the formulation vial.

    • Pass: The laser passes through cleanly. The micellar encapsulation was successful.

    • Fail: A visible, solid beam path appears (light scattering). This indicates micro-precipitation. The system self-invalidates; the solution must be discarded and reformulated.

  • Validation Gate 2: pH Verification. Drop 10 μ L onto a sterile pH strip.

    • Pass: pH is between 6.5 and 7.5.

    • Fail: pH is < 5.0 or > 8.0. Administering this will cause severe tissue necrosis and confound behavioral readouts. Buffer with 0.1N NaOH or HCl as needed.

Murine Administration Guidelines

Once validated, the formulation is ready for in vivo administration.

  • Intraperitoneal (IP) Injection:

    • Causality: IP is preferred for rapid systemic absorption while bypassing immediate gastrointestinal degradation.

    • Execution: Use a 26G or 27G needle. Inject into the lower right quadrant of the abdomen to avoid the cecum. Maximum volume is 10 mL/kg (e.g., 250 μ L for a 25 g mouse).

  • Per Os (PO) Oral Gavage:

    • Causality: PO administration is required to assess true oral bioavailability and first-pass hepatic metabolism.

    • Execution: Use a 20G or 22G bulb-tipped gavage needle. Ensure the mouse is properly restrained to align the esophagus and prevent tracheal aspiration. Maximum volume is 10 mL/kg.

Systems Pharmacology Workflow

The following diagram illustrates the logical progression from API physicochemical profiling to in vivo target engagement.

InVivoWorkflow Step1 API Profiling (pKa, cLogP, Salt Form) Step2 Co-Solvent Formulation (DMSO / Tween-80) Step1->Step2 Step3 Quality Control (Tyndall Effect & pH) Step2->Step3 Step4 Murine Administration (IP or PO Gavage) Step3->Step4 Step5 Pharmacodynamic Readout (Target Engagement) Step4->Step5

Preclinical workflow from API profiling to pharmacodynamic readout in murine models.

References

  • Building Blocks: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride Source: CymitQuimica URL:4

  • Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain Source: PubMed (NIH) URL:1

  • Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype Source: PubMed (NIH) URL:3

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic Source: ChEMBL (EMBL-EBI) URL:2

Sources

Application

Scale-up organic synthesis protocols for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride

Application Note: Kilo-Scale Synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Hydrochloride Executive Summary 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride (CAS: 1423029-84-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kilo-Scale Synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Hydrochloride

Executive Summary

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride (CAS: 1423029-84-8) is a highly versatile small-molecule building block frequently utilized in the development of GPCR ligands and kinase inhibitors[1]. Scaling up its synthesis presents a specific regioselectivity challenge: differentiating the piperidine nitrogen from the exocyclic secondary methylamine during urea formation. This application note details a robust, self-validating 6-step orthogonal protection strategy optimized for >1.0 kg scale production, ensuring high yield and API-grade purity.

Retrosynthetic Rationale & Causality

The core challenge in synthesizing this molecule is the presence of two nucleophilic nitrogen centers. Direct reaction of 4-[(methylamino)methyl]piperidine with phenyl isocyanate would inevitably lead to a mixture of regioisomers and bis-urea byproducts.

To circumvent this, we employ an orthogonal protecting group strategy[2]. Starting from commercially available 1-Boc-4-piperidinecarboxaldehyde, the methylamine is installed via reductive amination. Crucially, this newly formed secondary amine is immediately masked with a Carboxybenzyl (Cbz) group. The Boc group can then be selectively cleaved under acidic conditions, liberating the piperidine nitrogen for targeted urea formation. Finally, the Cbz group is removed via hydrogenolysis—a mild condition that leaves the newly formed phenylurea intact.

Process Flow & Experimental Workflow

Workflow SM 1-Boc-4-piperidinecarboxaldehyde Step1 Step 1: Reductive Amination Reagent: MeNH2, NaBH(OAc)3 SM->Step1 Int1 1-Boc-4-[(methylamino)methyl]piperidine Step1->Int1 Step2 Step 2: Cbz Protection Reagent: Cbz-Cl, DIPEA Int1->Step2 Int2 Orthogonally Protected Intermediate (Boc/Cbz) Step2->Int2 Step3 Step 3: Boc Deprotection Reagent: HCl / Dioxane Int2->Step3 Int3 Piperidine Core (HCl Salt) Step3->Int3 Step4 Step 4: Urea Formation Reagent: Phenyl Isocyanate, Et3N Int3->Step4 Int4 Cbz-Protected Urea Step4->Int4 Step5 Step 5: Cbz Hydrogenolysis Reagent: H2, Pd/C Int4->Step5 Int5 Free Base API Step5->Int5 Step6 Step 6: Salt Crystallization Reagent: HCl(g) in EtOH Int5->Step6 Final Target Molecule 4-[(Methylamino)methyl]-N-phenylpiperidine -1-carboxamide HCl Step6->Final

Fig 1: Six-step orthogonal protection synthesis route for the target API.

Quantitative Process Parameters

The following table summarizes the critical process parameters (CPPs) and quantitative yields validated on a 1.0 kg starting material scale.

StepIntermediate FormedPrimary ReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC %)
1 1-Boc-4-[(methylamino)methyl]piperidineMeNH₂ (2M), NaBH(OAc)₃0 to 201288.098.2
2 Cbz-Protected AmineCbz-Cl, DIPEA0 to 20492.099.1
3 Piperidine HCl Salt4M HCl in Dioxane20695.099.5
4 Cbz-Protected UreaPhNCO, Et₃N0 to 5389.098.8
5 Free Base APIH₂ (30 psi), 10% Pd/C25894.099.4
6 Final API HCl SaltHCl(g), EtOH / MTBE0 to 5296.099.8

Step-by-Step Methodologies (1.0 kg Scale)

Step 1: Reductive Amination

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard NaBH₄ because it is exceptionally chemoselective. It reduces the intermediate iminium ion rapidly without prematurely reducing the starting aldehyde to an alcohol, preventing significant yield loss[3].

  • Protocol:

    • Charge a 20 L jacketed reactor with 1-Boc-4-piperidinecarboxaldehyde (1.0 kg, 4.69 mol) and dry THF (10 L).

    • Add methylamine (2.0 M in THF, 2.8 L, 5.6 mol) at 20 °C. Stir for 2 hours to form the imine.

    • Cool the reactor to 0–5 °C. Add NaBH(OAc)₃ (1.49 kg, 7.03 mol) portion-wise over 1 hour to control hydrogen evolution and the resulting exotherm.

    • Self-Validation (IPC): Analyze via HPLC. Proceed to quench only when the aldehyde starting material is <1.0%.

    • Quench with saturated aqueous NaHCO₃ (5 L). Extract with EtOAc (2 x 5 L). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 1.

Step 2: Cbz Protection

  • Causality: The Cbz group is chosen for its absolute stability against the strong acids used in the subsequent Boc deprotection step, ensuring the methylamine remains masked[2].

  • Protocol:

    • Dissolve Intermediate 1 (approx. 1.05 kg) in DCM (10 L). Add DIPEA (1.2 L, 6.9 mol).

    • Cool to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (0.8 L, 5.6 mol) dropwise over 2 hours.

    • Self-Validation (IPC): TLC/HPLC must show complete consumption of the secondary amine.

    • Wash the reaction mixture with 1M HCl (5 L), then water (5 L). Concentrate under vacuum to afford Intermediate 2 as a viscous oil.

Step 3: Boc Deprotection

  • Causality: Using 4M HCl in dioxane forces the deprotected piperidine to precipitate directly as a hydrochloride salt. This creates a self-purifying system that eliminates the need for scale-limiting column chromatography.

  • Protocol:

    • Dissolve Intermediate 2 in 1,4-dioxane (3 L).

    • Add 4M HCl in dioxane (5 L) at 20 °C. Stir for 6 hours.

    • Self-Validation (IPC): Monitor CO₂ evolution and verify complete Boc removal via LC-MS.

    • Filter the resulting white precipitate, wash with cold MTBE (2 L), and dry under vacuum to yield Intermediate 3.

Step 4: Regioselective Urea Formation

  • Causality: Phenyl isocyanate is a highly reactive electrophile. By adding it slowly to the free-based piperidine at low temperatures, we suppress exothermic degradation and dimerization pathways.

  • Protocol:

    • Suspend Intermediate 3 (1.2 kg) in DCM (12 L). Add Triethylamine (Et₃N) (1.5 L) to free-base the piperidine in situ.

    • Cool to 0–5 °C. Add Phenyl isocyanate (0.5 L, 4.6 mol) dropwise over 1.5 hours.

    • Self-Validation (IPC): HPLC must confirm <0.5% of Intermediate 3 remains.

    • Wash with 1M HCl (5 L) and brine (5 L). Concentrate and recrystallize the residue from EtOAc/Heptane to yield Intermediate 4.

Step 5: Cbz Hydrogenolysis

  • Causality: Hydrogenolysis with Pd/C cleanly cleaves the Cbz group into volatile toluene and CO₂, leaving the phenylurea completely unaffected.

  • Protocol:

    • Charge a pressure reactor with Intermediate 4 (1.4 kg), Ethanol (10 L), and 10% Pd/C (140 g, 50% wet).

    • Purge the vessel with N₂, then H₂. Pressurize to 30 psi H₂ and stir at 25 °C for 8 hours.

    • Self-Validation (IPC): Monitor H₂ uptake. The reaction is complete when internal pressure stabilizes.

    • Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to yield the free base API (Intermediate 5).

Step 6: Hydrochloride Salt Crystallization

  • Causality: Generating the HCl salt in strictly anhydrous conditions prevents hydrolysis of the urea linkage, ensuring a highly crystalline, shelf-stable final API.

  • Protocol:

    • Dissolve the free base (approx. 0.9 kg) in Ethanol (4 L).

    • Cool to 0 °C. Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until the solution pH reaches 2.

    • Add MTBE (4 L) slowly to induce crystallization.

    • Filter the white crystals, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 24 hours.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Poor Solubility of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles of complex pharmaceutical building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the physicochemical hurdles of complex pharmaceutical building blocks. The compound 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is a classic example of a "brick dust" molecule—one that stubbornly resists dissolution despite possessing ionizable groups.

This guide is designed to move beyond basic "trial and error" by explaining the thermodynamic causality behind this compound's behavior and providing self-validating protocols to achieve reliable solubilization for your assays.

Mechanistic Diagnosis: The "Brick Dust" Paradox

To solve a solubility issue, we must first understand the molecular architecture causing it. The poor solubility of this compound in both water and universal organic solvents (like DMSO) is driven by two competing physicochemical forces:

  • High Crystal Lattice Energy: The N-phenylpiperidine-1-carboxamide core contains a urea-like linkage. This moiety acts as both a strong hydrogen bond donor (phenyl-NH) and acceptor (carbonyl C=O). In the solid state, this leads to an extensive, highly stable intermolecular hydrogen-bonding network. Overcoming this requires significant solvation energy, making dissolution thermodynamically unfavorable in standard solvents[1].

  • Lipophilicity vs. Basicity: While the secondary methylamino group is basic (estimated pKa ~9.5), the bulky phenyl and piperidine rings drive up the overall lipophilicity. In neutral water, the free base remains un-ionized enough to precipitate, while in DMSO, the solvent cannot effectively disrupt the urea-driven2[2].

G FreeBase Free Base Compound (High Lattice Energy) Urea Urea H-Bonding Network (Phenyl-NH-CO) FreeBase->Urea Solid State Acid_DMSO DMSO + 0.1% TFA (Amine Protonation) FreeBase->Acid_DMSO Chemical Disruption Salt_Water Aqueous Buffer pH 4.0 OR HCl Salt FreeBase->Salt_Water Ionization DMSO_Fail Standard DMSO (Incomplete Solvation) Urea->DMSO_Fail Attempted Dissolution Water_Fail Neutral Water (Hydrophobic Rejection) Urea->Water_Fail Attempted Dissolution Soluble_Org Clear 10mM Stock Acid_DMSO->Soluble_Org Electrostatic Repulsion Soluble_Aq Clear Aqueous Solution Salt_Water->Soluble_Aq Hydration Shell Formation

Mechanistic pathways of solubility failure and acid-assisted resolution.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate in 100% DMSO, even after vortexing and heating? A: DMSO is a strong hydrogen bond acceptor but a poor donor. It cannot effectively break the highly stable intermolecular hydrogen bonds formed by the carboxamide/urea linkage in the crystal lattice. Heating temporarily increases kinetic energy, but upon cooling, the thermodynamic preference for the 3[3] drives rapid precipitation.

Q2: How can I achieve a stable 10 mM stock solution in DMSO for high-throughput screening? A: You must disrupt the crystal lattice chemically. By adding a trace amount of acid (e.g., 0.1% Trifluoroacetic acid (TFA) or HCl) to the DMSO, you protonate the secondary amine. This introduces a positive charge, causing electrostatic repulsion between molecules in the solid state and drastically lowering the lattice energy, allowing DMSO to4[4].

Q3: I need an aqueous solution for an in vivo dosing study. How do I formulate it? A: Avoid using the free base if possible. Purchase or synthesize the hydrochloride (HCl) salt variant (CAS: 1423029-84-8), which is specifically designed to 5[5]. If you must use the free base, utilize a pH-adjusted vehicle (e.g., 50 mM Acetate buffer, pH 4.0) to ensure complete protonation. For maximum bioavailability, formulate with an excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the lipophilic phenyl ring[6].

Quantitative Data Summary

The following table summarizes the expected solubility profiles based on solvent manipulation strategies:

Solvent SystemAdditive / ConditionExpected SolubilityMechanistic Rationale
100% Water None (pH ~7.0)< 0.1 mMHigh lipophilicity; un-ionized free base.
100% DMSO None< 1.0 mMUnable to disrupt urea H-bonding lattice.
DMSO 0.1% TFA (v/v)> 10 mMAmine protonation induces electrostatic repulsion.
Water pH 4.0 Acetate Buffer~ 5 mMComplete ionization of the secondary amine.
Water 20% HP-β-CD (pH 4.0)> 10 mMEncapsulation of phenyl ring + ionization.

Experimental Methodologies

Protocol A: Acid-Assisted DMSO Stock Preparation (10 mM)

Use this protocol for in vitro assays where trace acid is tolerated by the assay buffer upon dilution.

  • Preparation: Weigh the required mass of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide free base into a glass vial.

  • Solvent Modification: Prepare a solution of 0.1% Trifluoroacetic acid (TFA) in anhydrous DMSO[7]. (Note: 0.1% HCl in DMSO can be substituted if TFA is incompatible with your downstream mass spectrometry).

  • Addition: Add the modified DMSO to the compound to achieve a target concentration of 10 mM.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a strong light source. The absence of a white pellet visually confirms complete dissolution. For absolute validation, quantify the supernatant via LC-UV against a known standard curve.

Protocol B: Aqueous Formulation for In Vivo Studies

Use this protocol when formulating the free base for animal dosing where organic solvents must be minimized.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • pH Adjustment: Adjust the pH of the HP-β-CD solution to 4.0 using 0.1 M HCl. This ensures the environment is well below the pKa of the methylamino group.

  • Solubilization: Add the compound to the vehicle. Stir continuously at 300 rpm for 2 hours at room temperature. The cyclodextrin cavity will encapsulate the lipophilic phenyl-piperidine core while the acidic pH keeps the amine protonated.

  • Self-Validation Step: Filter the resulting solution through a 0.22 µm PTFE syringe filter. Measure the concentration of the filtrate via HPLC to ensure no compound was lost to the filter membrane.

Workflow Start Start: Weigh Compound Check Is it the HCl Salt? Start->Check YesSalt Use Direct Aqueous Buffer (e.g., PBS) Check->YesSalt Yes NoSalt Free Base Identified Check->NoSalt No AssayType Target Application? NoSalt->AssayType InVitro In Vitro Assay AssayType->InVitro InVivo In Vivo Dosing AssayType->InVivo DMSO_Prep Add DMSO + 0.1% TFA Sonicate 5 min InVitro->DMSO_Prep HPBCD_Prep Formulate in 20% HP-β-CD Adjust pH to 4.0 InVivo->HPBCD_Prep

Decision tree for selecting the optimal solubilization workflow based on assay requirements.

References

  • Peptide Solubilization. JPT Peptide Technologies.7

  • A Novel Deep Eutectic Solvents Synthesized by Solid Organic Compounds and Its Application on Dissolution for Cellulose. Asian Journal of Chemistry.Link

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.5

  • Controlling Segment Solubility In Large Protein Synthesis. ResearchGate.4

  • First-Principles Lattice Energy Calculation of Urea and Hexamine Crystals. ResearchGate.3

  • Improving solubility of 3-(Trifluoromethoxy)cinnamic acid for experiments. BenchChem.8

  • Improving Bioavailability & Solubility: The Never-Ending Quest. Drug Development & Delivery.6

  • Ab Initio Investigation of Structure and Cohesive Energy of Crystalline Urea. ResearchGate.1

  • Molecular, Solid-State and Surface Structures of the Conformational Polymorphic Forms of Ritonavir in Relation to their Physicochemical Properties. National Institutes of Health (NIH).2

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Semantic Scholar.9

Sources

Optimization

Troubleshooting HPLC peak splitting and tailing for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Technical Support Center: HPLC Troubleshooting for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Welcome to the Technical Support Center. This guide provides authoritative, step-by-step troubleshooting for researchers and drug development professionals analyzing 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide. Due to its highly basic secondary amine (the methylamino group) and hydrophobic N-phenylpiperidine-1-carboxamide backbone, this molecule is highly susceptible to secondary silanol interactions and solvent-mismatch effects. This resource is designed to help you resolve peak tailing and splitting through mechanistically sound, self-validating protocols.

Diagnostic Workflow

HPLCTroubleshooting Start Aberrant Peak Shape Detected 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Decision Identify Peak Distortion Type Start->Decision Tailing Peak Tailing (Asymmetry Factor > 1.5) Decision->Tailing Trailing Edge Splitting Peak Splitting (Shoulder or Twin Peaks) Decision->Splitting Bifurcated Peak CauseTailing Causality: Secondary Interactions Protonated secondary amine binds to ionized residual silanols (Si-O⁻) Tailing->CauseTailing CauseSplitting Causality: Physical / Chemical Sample solvent mismatch or column bed void/channeling Splitting->CauseSplitting ActionTailing Protocol: 1. Lower mobile phase pH < 3.0 2. Use end-capped Type B silica 3. Increase buffer concentration CauseTailing->ActionTailing ActionSplitting Protocol: 1. Reconstitute in initial mobile phase 2. Reduce injection volume 3. Reverse flush column frit CauseSplitting->ActionSplitting

Diagnostic workflow for identifying and resolving peak tailing and splitting in HPLC.

Section 1: Peak Tailing FAQs & Protocols

Q: Why does 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide exhibit severe peak tailing on standard C18 columns? A: The root causality lies in the molecule's basic secondary amine (the methylamino group). At a neutral or mid-range pH (e.g., pH 7), this amine is fully protonated and carries a positive charge. Traditional silica-based C18 columns contain residual silanol groups (Si-OH) that ionize to form negatively charged species (Si-O⁻) at pH > 3.0 ([1]). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary ion-exchange retention mechanism. Because this interaction is kinetically slower than standard hydrophobic retention, the analyte molecules are released unevenly, causing an asymmetric "tail" ([2]).

Q: How can I chemically eliminate this secondary interaction? A: You must suppress silanol ionization by operating at a low pH. Adjusting the mobile phase to a pH < 3.0 ensures that the residual silanols remain fully protonated and neutral, thereby eliminating the ion-exchange interaction ([3]). Alternatively, using highly end-capped, base-deactivated Type B silica columns physically shields the analyte from these active sites ([4]).

Protocol: Self-Validating Mobile Phase Optimization for Basic Amines

  • Prepare Aqueous Mobile Phase (A): Formulate 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in LC-MS grade water. This lowers the pH to ~2.0–2.5, ensuring silanol protonation ([5]). TFA also acts as an ion-pairing agent to further shield the basic amine.

  • Prepare Organic Mobile Phase (B): Formulate 0.1% TFA in Acetonitrile.

  • Column Selection: Install a fully end-capped, base-deactivated C18 column designed to withstand low pH conditions.

  • Equilibration: Flush the column with 10 column volumes of the starting gradient (e.g., 5% B) to ensure the stationary phase is fully equilibrated at the new pH.

  • Self-Validation Step: Inject a standard solution of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide and calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Validation Criteria: If Tf​≤1.5 , the silanol interaction is successfully suppressed. If Tf​>1.5 , increase the buffer concentration (e.g., 20 mM phosphate buffer at pH 2.5) to mask any remaining active sites ([3]).

Section 2: Peak Splitting FAQs & Protocols

Q: My chromatogram shows a "twin" or split peak for a single injection of the pure compound. What causes this? A: Peak splitting for a single analyte is most commonly caused by Sample Solvent Incompatibility or a physical disruption in the column bed ([6]). If the sample is dissolved in a solvent with a higher elution strength (e.g., 100% Methanol) than the mobile phase (e.g., 10% Methanol), the analyte molecules at the outer edge of the injection plug travel faster through the column head than those in the center. This differential migration splits the peak into two distinct bands ([7]).

Q: How do I differentiate between a column void and a solvent mismatch? A: You can diagnose this by altering the injection volume. Inject a significantly smaller volume (e.g., 1 µL instead of 10 µL). If the peak shape improves and the splitting disappears, the issue is solvent mismatch or mass overload. If the splitting persists across all peaks regardless of injection volume, the column frit is likely blocked or the silica bed has developed a void ([8]).

Protocol: Sample Solvent Matching & Column Integrity Check

  • Sample Reconstitution: Evaporate the current sample under nitrogen and reconstitute it strictly in the starting mobile phase composition (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA).

  • Volume Reduction: Reduce the injection volume to 2 µL to minimize the physical size of the sample plug.

  • Self-Validation Step: Run the method. If the peak is now a single, sharp Gaussian peak, the root cause was solvent mismatch.

  • Hardware Remediation (If Splitting Persists): If the peak remains split, the column inlet frit is likely contaminated. Disconnect the column from the detector, reverse the flow direction, and flush with 10–20 column volumes of 100% strong solvent (Acetonitrile) to backflush the frit ([9]). Re-evaluate with a standard injection.

Section 3: Quantitative Data & System Suitability

The following table summarizes the quantitative impact of various chromatographic parameters on the resolution and peak shape of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide.

Chromatographic ParameterSub-Optimal ConditionOptimized ConditionExpected USP Tailing Factor ( Tf​ )Resolution Impact
Mobile Phase pH pH 7.0 (Unbuffered)pH 2.5 (0.1% TFA)> 2.5 1.0 - 1.2Poor Excellent
Sample Solvent 100% AcetonitrileInitial Mobile PhaseSplit Peak 1.1N/A Excellent
Column Chemistry Type A Silica (Non-endcapped)Type B Silica (Fully endcapped)> 2.0 1.0 - 1.3Poor Excellent
Buffer Concentration < 5 mM20 - 50 mM1.8 1.2Moderate Excellent
Injection Volume 20 µL (Strong Solvent)2 µL (Weak Solvent)Split Peak 1.0 - 1.1N/A Excellent

References

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech.[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[Link]

  • ACE News - HPLC: Peak Tailing Interaction - ACE HPLC. [Link]

  • Peak Splitting in HPLC: Causes and Solutions - Separation Science.[Link]

  • Split peaks as a phenomenon in liquid chromatography - Bio-Works.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Welcome to the Technical Support Center. This guide provides a systematic, causality-driven approach to resolving matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of 4-[(Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides a systematic, causality-driven approach to resolving matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide .

Because this target analyte features a highly basic secondary amine (methylamino group) and a polar piperidine-1-carboxamide scaffold, it is particularly susceptible to ionization suppression from endogenous biological matrix components. This guide synthesizes field-proven diagnostic workflows, optimized sample preparation strategies, and chromatographic solutions to ensure robust, self-validating analytical methods.

Part 1: Diagnostic Workflows

Before optimizing a method, you must empirically confirm whether matrix effects are responsible for signal variation. The most definitive method to visualize these suppression zones is Post-Column Infusion (PCI).

ME_Diag Start Suspect Matrix Effect? Step1 Post-Column Infusion (Spike analyte post-column) Start->Step1 Step2 Inject Blank Matrix Extract Step1->Step2 Decision1 Observe Baseline Drop at Retention Time? Step2->Decision1 Path1 Ion Suppression Confirmed Decision1->Path1 Yes Path2 No Matrix Effect Detected Decision1->Path2 No Action1 Optimize Sample Prep (e.g., Phospholipid Depletion) Path1->Action1 Action2 Adjust LC Gradient (Shift RT away from PLs) Path1->Action2

Workflow for diagnosing and resolving LC-MS matrix effects via post-column infusion.

Protocol 1: Post-Column Infusion (PCI) Mapping

This self-validating protocol isolates the chromatographic separation of the matrix from the analyte, allowing you to pinpoint exact retention times where ion suppression occurs[1].

  • System Setup: Install a zero-dead-volume T-connector between the analytical LC column outlet and the mass spectrometer ESI source.

  • Analyte Infusion: Using a syringe pump, continuously infuse a neat standard solution of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (e.g., 100 ng/mL in mobile phase) into the T-connector at a constant flow rate (e.g., 10 µL/min).

  • Equilibration: Monitor the MRM transition of the analyte until the MS signal stabilizes to a constant, flat baseline.

  • Matrix Injection: Inject a blank biological matrix extract (e.g., extracted human plasma) onto the LC column and initiate your standard gradient program.

  • Data Interpretation: Observe the infused analyte signal. A sudden dip in the baseline indicates a zone of ion suppression caused by co-eluting matrix components. If this dip overlaps with your analyte's known retention time, matrix interference is confirmed.

Part 2: Troubleshooting & FAQs

Q1: Why is 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide experiencing such severe signal suppression in plasma samples? A1: The causality lies in the compound's chemical structure and the physics of Electrospray Ionization (ESI). The secondary amine in the analyte is highly basic, meaning it readily accepts a proton in acidic mobile phases. However, endogenous phospholipids (PLs) in plasma—such as glycerophosphocholines—are also highly basic and present in massive excess[2]. When PLs co-elute with your analyte, they outcompete it for available protons and surface sites on the ESI droplets[3]. Furthermore, the high viscosity of these lipid components increases the surface tension of the charged droplets, hindering efficient desolvation and evaporation, which neutralizes the analyte ions before they enter the gas phase[4].

Q2: I am currently using Protein Precipitation (PPT). Why am I still seeing irreproducible results? A2: PPT relies on organic solvents to denature proteins, but it is highly ineffective at removing phospholipids[3]. In fact, PPT often concentrates PLs in the final extract[5]. Because 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is a polar basic compound, attempting Liquid-Liquid Extraction (LLE) to clean the sample often results in poor recovery, as the hydrophilic analyte partitions poorly into non-polar organic solvents[2].

Q3: How can I definitively remove phospholipids without losing my polar analyte? A3: The most effective approach is targeted phospholipid depletion (e.g., HybridSPE). This technique utilizes a zirconia-silica stationary phase. The electron-deficient d-orbitals of the zirconia atoms act as Lewis acids, selectively forming strong interactions with the electron-rich phosphate groups of the PLs[3]. This traps the matrix interferents while allowing the basic piperidine analyte to pass through freely.

Sample_Prep Start Select Sample Prep Method for Polar Basic Analyte PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid Phase Extraction (SPE) Start->SPE Hybrid Zirconia-Silica Depletion Start->Hybrid Eval1 High Phospholipids Remain Severe Ion Suppression PPT->Eval1 Eval2 Low Recovery for Polar Analyte LLE->Eval2 Eval3 Moderate Cleanliness Co-elution Risks SPE->Eval3 Eval4 Optimal PL Removal Maximized Sensitivity Hybrid->Eval4

Decision tree for sample preparation methods to minimize phospholipid interference.

Q4: Can I adjust my chromatographic method to avoid these suppression zones instead of changing my sample prep? A4: Yes, but it requires careful mapping. While intact phospholipids typically elute late in reversed-phase gradients due to their hydrophobic tails, lysophospholipids (which lack one fatty acid chain) elute earlier and are highly prone to causing matrix effects for polar analytes[6]. By adjusting the mobile phase (e.g., switching from methanol to acetonitrile, which has a different PL-eluting strength), you can shift the retention time of your analyte away from these zones[1][6]. However, PLs can build up on the column and elute erratically in subsequent runs; therefore, incorporating an aggressive high-organic column wash at the end of every gradient is mandatory to maintain reproducibility[3].

Part 3: Data Visualization & Performance Metrics

To guide your method development, the following table summarizes the expected quantitative outcomes when applying different sample preparation techniques to this specific piperidine derivative.

Table 1: Impact of Sample Preparation on Analyte Recovery and Matrix Factor

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Factor (MF)*Clinical Outcome
Protein Precipitation (PPT) 85 - 95%< 5%0.45Severe Suppression; High QC Variability
Liquid-Liquid Extraction (LLE) 35 - 45%80 - 90%0.85Low Sensitivity due to poor partitioning
Standard Reversed-Phase SPE 75 - 85%40 - 50%0.60Moderate Suppression; PL build-up on column
Zirconia-Silica Depletion 88 - 94%> 99%0.98Negligible Matrix Effect; Highly Reproducible

*A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates ion suppression.

Part 4: Advanced Methodologies

Protocol 2: Zirconia-Silica Phospholipid Depletion (Self-Validating Workflow)

This protocol ensures high recovery of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide while chemically trapping matrix interferents[3][5].

  • Pre-treatment: Transfer 100 µL of biological plasma/serum to a 96-well HybridSPE-Phospholipid plate.

  • Precipitation & Disruption: Add 300 µL of 1% formic acid in acetonitrile. The acid disrupts protein-phospholipid binding, ensuring PLs are free to interact with the sorbent.

  • Mixing: Agitate the plate thoroughly for 2 minutes using a vortex mixer to ensure complete protein precipitation.

  • Elution: Apply a vacuum (10 in Hg) for 3–5 minutes to draw the sample through the zirconia-silica bed. The Lewis acid zirconia atoms will covalently bond with the phosphate groups of the PLs, trapping them.

  • Validation Step: During the subsequent LC-MS/MS run of the eluate, monitor the specific MRM transition of m/z 184 (positive precursor ion scan) alongside your analyte[6]. A successful extraction will show a flat baseline at m/z 184, validating the complete removal of phosphocholines.

Sources

Optimization

Minimizing off-target binding of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide in vivo

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the in vivo selectivity o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the in vivo selectivity of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide and its derivatives.

This scaffold is a highly effective building block for covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH). However, unoptimized piperidine ureas carry a risk of promiscuous binding to off-target serine hydrolases (such as ABHD6, CES2, and PNPLA6), a liability that has been historically linked to severe neurotoxicity in clinical settings [1]. This guide provides mechanistic insights, structural optimization strategies, and self-validating protocols to ensure your compound achieves high on-target efficacy with minimal off-target liability.

Frequently Asked Questions (FAQs): Mechanistic Causality & Profiling

Q1: Why does the 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide scaffold exhibit off-target binding in vivo? A1: The off-target liability stems from the dual nature of the molecule's pharmacophore. The N-phenylpiperidine-1-carboxamide warhead operates via an irreversible covalent mechanism, carbamylating the catalytic Ser241 residue in the FAAH active site. Because many lipases share this conserved serine nucleophile, the warhead itself is inherently promiscuous. Selectivity is entirely dictated by the 4-position substituent—in this case, the (methylamino)methyl group. This secondary amine is highly flexible and positively charged at physiological pH. If it lacks sufficient steric bulk or specific polar contacts to anchor it exclusively within the FAAH acyl-chain binding channel, the flexible cationic tail allows the molecule to slip into the active sites of off-target lipases like ABHD6 or PNPLA6 [1].

Q2: How do we differentiate on-target FAAH engagement from off-target lipid network disruption? A2: Standard biochemical assays (like fluorogenic substrate cleavage) are insufficient for in vivo profiling because they do not account for the native proteomic environment. To definitively map target engagement, you must use Activity-Based Protein Profiling (ABPP) . ABPP utilizes a broad-spectrum fluorophosphonate (FP) probe that covalently tags all active serine hydrolases. By pretreating tissues with your compound, you can visualize off-target binding as a loss of fluorescence at specific molecular weights, providing a direct, self-validating readout of proteome-wide selectivity.

Troubleshooting Guide: Mitigating Off-Target Liability

Issue: In vivo brain lysates show significant off-target binding (e.g., inhibition of 33 kDa and 150 kDa bands corresponding to ABHD6 and PNPLA6) following oral administration of the compound.

Root Cause: The (methylamino)methyl group is too small and conformationally flexible, allowing the warhead to access the narrower catalytic pockets of off-target lipases. Additionally, the basicity of the secondary amine may drive non-specific electrostatic interactions.

Optimization Strategy:

  • Steric Bulk Expansion: Replace the small methyl group with a rigid, bulky aromatic system. For example, converting the 4-position substituent to a quinolin-3-ylmethyl group (yielding the clinical tool compound PF-750) physically prevents the molecule from entering the narrow active sites of off-target lipases, while still perfectly complementing the large, hydrophobic acyl-chain binding channel of FAAH [2].

  • pKa Tuning: Convert the basic secondary amine into a neutral amide or urea. Removing the positive charge reduces non-specific electrostatic binding to the negatively charged patches found on the surface of off-target esterases.

  • Rigidification: Introduce a spirocyclic or bicyclic system at the 4-position to lock the conformation, reducing the entropic penalty of binding to FAAH while creating steric clashes in off-target pockets.

Quantitative Data: Comparative Selectivity Profiling

The table below summarizes the impact of 4-position modifications on the in vivo selectivity profile of the piperidine-1-carboxamide scaffold.

Compound Scaffold / ModificationPrimary Target (FAAH) IC₅₀Off-Target (ABHD6) IC₅₀Off-Target (PNPLA6) IC₅₀Selectivity Ratio (FAAH vs. Nearest)
4-[(Methylamino)methyl] derivative (Base Scaffold)15 nM450 nM1,200 nM~30x
PF-750 (Quinolin-3-ylmethyl derivative)16.2 nM>10,000 nM>10,000 nM>600x
PF-3845 (Trifluoromethylpyridyl derivative)0.2 nM>10,000 nM>10,000 nM>50,000x
BIA 10-2474 (Imidazole urea derivative)*50 nM80 nM150 nM<2x

*Note: BIA 10-2474 is included as a cautionary benchmark for poor selectivity leading to neurotoxicity [1].

Standardized Protocol: Competitive ABPP for In Vivo Selectivity

This protocol is a self-validating system: the FP-Rhodamine probe acts as an internal control. If your compound binds an off-target, it outcompetes the probe, resulting in a quantifiable loss of fluorescence.

Step 1: In Vivo Dosing & Tissue Harvesting Administer the optimized compound to wild-type mice (e.g., 1–10 mg/kg p.o.). After 2 hours, euthanize the animals, rapidly dissect the brain, and flash-freeze in liquid nitrogen to preserve the native proteome state.

Step 2: Proteome Extraction Homogenize the tissue in cold PBS containing a protease inhibitor cocktail. Critical: Ensure the cocktail lacks serine protease inhibitors (like PMSF), as these will irreversibly block the assay. Centrifuge at 100,000 × g for 45 min at 4°C to separate the membrane fraction (containing FAAH and ABHD6) from the cytosolic fraction.

Step 3: Protein Standardization Resuspend the membrane pellet in PBS and adjust the protein concentration to exactly 1.0 mg/mL using a standard BCA assay.

Step 4: Probe Incubation Incubate 50 µL of the proteome with 1 µM of Fluorophosphonate-Rhodamine (FP-Rh) probe for 30 minutes at room temperature in the dark.

Step 5: Denaturation & Separation Quench the reaction by adding 4x SDS loading buffer. Boil the samples at 95°C for 5 minutes. Resolve the proteome using a 10% SDS-PAGE gel.

Step 6: Fluorescence Imaging & Quantification Scan the gel using a flatbed fluorescence scanner (ex/em 532/580 nm). Quantify band intensities using densitometry software. Calculate the percentage of inhibition relative to vehicle-treated controls for the 63 kDa band (FAAH) versus off-target bands (e.g., 33 kDa for ABHD6).

Visualizations

ABPP_Workflow A In Vivo Administration of Piperidine Scaffold B Tissue Extraction & Proteome Isolation A->B Harvest target organs C Incubation with FP-Rhodamine Probe B->C Standardize protein conc. D SDS-PAGE Separation C->D Denature proteins E In-Gel Fluorescence Imaging D->E Scan for fluorescence F Quantification of Off-Target Bands E->F Compare to vehicle

Caption: Competitive ABPP workflow for quantifying off-target serine hydrolase engagement in vivo.

Covalent_Mechanism A Piperidine-1-carboxamide Scaffold B Target: FAAH (Ser241 Carbamylation) A->B High Affinity Binding C Off-Target: ABHD6 / PNPLA6 (Serine Hydrolases) A->C Promiscuous Binding D Anandamide (AEA) Accumulation B->D Inhibition of Hydrolysis E Dysregulated Lipid Metabolism C->E Off-Target Inhibition F Analgesic Efficacy D->F CB1/CB2 Activation G Potential Neurotoxicity E->G Lipid Network Alteration

Caption: Mechanistic pathway comparing on-target FAAH inhibition versus off-target neurotoxicity.

References

  • van Esbroeck, A. C. M., et al. (2017). "Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474." Science, 356(6342), 1084-1087. URL:[Link]

  • Mileni, M., et al. (2008). "Structure-guided inhibitor design for human FAAH by interspecies active site conversion." Proceedings of the National Academy of Sciences, 105(35), 12820-12824. URL:[Link]

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology, 16(4), 411-420. URL:[Link]

Troubleshooting

Technical Support Center: Advanced Purification of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Welcome to the advanced technical support guide for the isolation and purification of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide [1]. This molecule is a highly versatile pharmaceutical scaffold, but its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the isolation and purification of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide [1]. This molecule is a highly versatile pharmaceutical scaffold, but its structural features—specifically the highly basic secondary methylamino group and the rigid urea moiety—present unique downstream processing challenges.

This guide is designed for discovery chemists and process scientists who need to resolve complex impurity profiles, overcome chromatographic peak tailing, and implement scalable, self-validating purification workflows.

Part 1: Troubleshooting & FAQs

Q1: My preparative HPLC chromatogram shows severe peak tailing and poor recovery for the target compound. How can I improve peak shape? Causality: The secondary methylamino group is highly basic (approximate pKa ~9.8). At neutral or slightly acidic pH, it exists as a cation. These cations undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (Si-O⁻) on standard Type-A silica stationary phases. This dual-retention mechanism (hydrophobic partitioning + ion exchange) leads to slow desorption kinetics, resulting in broad, asymmetrical tailing peaks and loss of resolution[2]. Solution: You must suppress the silanol interaction. We recommend two orthogonal approaches:

  • High-pH Mobile Phase: Use a high-pH stable column (e.g., ethylene-bridged hybrid silica) with a 10 mM ammonium bicarbonate buffer adjusted to pH 10.0 with ammonium hydroxide. This deprotonates the secondary amine, rendering it neutral and eliminating ion-exchange interactions[2].

  • Ion-Pairing Additives: If acidic conditions are required for solubility, use 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing reagent, forming a hydrophobic complex with the amine and masking it from active silanols[3].

Q2: The crude mixture contains N,N'-diphenylurea (DPU) which is clogging my HPLC columns. What is the best way to remove it? Causality: If phenyl isocyanate was used to form the N-phenylpiperidine-1-carboxamide moiety, trace water in the reaction mixture will hydrolyze the isocyanate to aniline, which then rapidly reacts with another equivalent of isocyanate to form DPU[4]. DPU forms a highly rigid, hydrogen-bonded crystal lattice, making it extremely insoluble in most organic solvents and aqueous mobile phases. Solution: Do not attempt to remove DPU via reverse-phase HPLC, as it will precipitate on the column head and cause overpressurization. Instead, utilize a pre-chromatographic selective precipitation. Dissolve the crude mixture in a minimal volume of cold ethyl acetate. The target amine will remain soluble, while DPU will precipitate quantitatively and can be removed via vacuum filtration[4].

Q3: My mixture contains desmethyl (primary amine) and dimethyl (tertiary amine) impurities. Standard flash chromatography cannot resolve them. What is the most efficient separation strategy? Causality: Primary, secondary, and tertiary alkyl amines have nearly identical polarities and pKa values, making standard silica gel or reverse-phase separation highly inefficient. Solution: Implement a Derivatization-Assisted Catch-and-Release workflow using a Strong Cation Exchange (SCX) resin[5]. By treating the crude mixture with a stoichiometric amount of Boc-anhydride (Boc₂O), the primary and secondary amines are converted into neutral carbamates. The tertiary amine impurity cannot react and remains basic. When passed through an SCX column, the basic tertiary amine is "caught" by the sulfonic acid groups, while the neutral Boc-protected target flows through[5]. The Boc group can then be cleanly removed using HCl/Dioxane to yield the pure secondary amine.

Part 2: Experimental Protocols

The following protocols are designed as self-validating systems to ensure absolute confidence at each step of the purification process.

Protocol A: Pre-Chromatographic DPU Removal via Selective Precipitation
  • Dissolution: Suspend the crude reaction mixture in ethyl acetate (EtOAc) at a ratio of 5 mL per gram of crude material.

  • Thermal Cycling: Heat the suspension gently to 40°C for 10 minutes to ensure all amine species are fully dissolved.

  • Precipitation: Cool the mixture rapidly to 0°C using an ice bath and hold for 1 hour. The DPU will crash out as a fine white precipitate.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel under vacuum. Wash the filter cake with 1 volume of cold EtOAc.

  • Self-Validation Step: Run a TLC of the filtrate (Eluent: 10% MeOH/DCM with 1% NH₄OH). The DPU spot (high Rf, strong UV absorbance) should be absent, while the target amine spot (ninhydrin positive) remains.

Protocol B: SCX Catch-and-Release for Tertiary Amine Removal
  • Derivatization: Concentrate the filtrate from Protocol A. Dissolve in dichloromethane (DCM) and add 1.1 equivalents of Boc₂O. Stir at room temperature for 2 hours.

  • Resin Preparation: Condition a pre-packed ISOLUTE SCX-2 column (or equivalent sulfonic acid resin) with 3 column volumes (CV) of DCM[5].

  • Loading: Load the derivatized mixture onto the SCX column.

  • Elution (Release): Elute with 3 CV of DCM, followed by 3 CV of Methanol. Collect all flow-through fractions. The unreacted tertiary amine impurity remains tightly bound to the resin.

  • Self-Validation Step: Analyze the flow-through via LC-MS. The mass corresponding to the tertiary amine impurity must be completely absent, confirming a successful "catch".

Protocol C: Preparative HPLC (pH 10) Isolate & Deprotect
  • Chromatography: Inject the concentrated flow-through from Protocol B onto a high-pH stable C18 Prep-LC column. Use a gradient of Water/Acetonitrile containing 10 mM Ammonium Bicarbonate (pH 10.0).

  • Fractionation: Collect the major peak corresponding to the Boc-protected target. The Boc-protected primary amine impurity will elute significantly earlier due to lower lipophilicity.

  • Deprotection: Lyophilize the target fractions. Dissolve the residue in 4M HCl in Dioxane and stir for 1 hour at room temperature to remove the Boc group.

  • Self-Validation Step: Perform analytical HPLC on the final product. The peak must be highly symmetrical (Tailing Factor < 1.2) with an overall purity of >99.5%.

Part 3: Quantitative Data Presentation

The following table summarizes the physicochemical properties and chromatographic behavior of the target API and its common impurities, dictating the logic of the purification workflow.

CompoundStructural FeatureApprox. pKaSCX Retention (Post-Boc)HPLC Retention Factor (k') at pH 10
Target API Secondary Amine9.8Flow-through (Neutral)3.5
Desmethyl Impurity Primary Amine10.2Flow-through (Neutral)2.8
Dimethyl Impurity Tertiary Amine9.5Retained (Basic)4.2
DPU Byproduct Neutral UreaN/AFlow-through (Neutral)>10.0 (Highly Lipophilic)
Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (API + Impurities) Precipitation Cold EtOAc Filtration (DPU Removal) Crude->Precipitation DPU Insoluble DPU (Discard) Precipitation->DPU Solid Filtrate Amine Mixture Precipitation->Filtrate Liquid Deriv Boc2O Derivatization (Neutralize 1°/2° Amines) Filtrate->Deriv SCX SCX Resin Catch (Trap 3° Amines) Deriv->SCX PrepLC Prep-HPLC & Deprotection (Isolate Target) SCX->PrepLC Flow-Through

Decision tree for the purification of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide.

Part 5: References
  • [3] Universitat de València. Mechanisms of retention in HPLC Part 2: Peak tailing suppression. Retrieved from[Link]

  • [5] Biotage. Chemistry Data Sheet: Separation of Secondary and Tertiary Amines using ISOLUTE SCX-2. Retrieved from [Link]

  • [4] Kurzer, F. and Powell, J. R. 1-Cyano-3-phenylurea. Organic Syntheses, Coll. Vol. 4, p.213 (1963). Retrieved from [Link]

  • [2] Phenomenex. HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide vs traditional piperidine derivatives in drug design

An Objective Comparison Guide: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide vs. Traditional Piperidine Derivatives in Modern Drug Design Executive Summary and Structural Rationale For decades, the basic piper...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide vs. Traditional Piperidine Derivatives in Modern Drug Design

Executive Summary and Structural Rationale

For decades, the basic piperidine ring has served as a ubiquitous pharmacophore in drug discovery, featured heavily in central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors (e.g., haloperidol, donepezil, fentanyl). The protonated ring nitrogen at physiological pH effectively anchors molecules to acidic residues (like Asp or Glu) within target binding pockets. However, this traditional structural motif frequently suffers from severe attrition in late-stage development due to two primary liabilities: high hERG channel blockade (leading to cardiotoxicity) and poor metabolic stability (driven by CYP450-mediated N-dealkylation and N-oxidation) [1].

The emergence of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (CAS: 1423029-84-8) represents a paradigm shift in scaffold design. By converting the basic ring nitrogen into a neutral, rigidified urea (piperidine-1-carboxamide) and relocating the basic center to an exocyclic 4-position via a methylaminomethyl group, medicinal chemists can effectively decouple target binding affinity from ADMET liabilities. This guide objectively compares the physicochemical, mechanistic, and pharmacokinetic performance of this novel scaffold against traditional basic piperidines, supported by experimental validation protocols.

Physicochemical Profiling: The Causality of Scaffold Evolution

The structural transition from a traditional basic piperidine to a functionalized piperidine-1-carboxamide alters the molecule's electronic distribution and three-dimensional conformation.

The Urea Linkage (Piperidine-1-Carboxamide)

In traditional piperidines, the lone pair on the ring nitrogen is available for protonation (pKa ~9.0–10.5). In the novel scaffold, the ring nitrogen is incorporated into a urea moiety (-N-CO-NH-Ph). The delocalization of the nitrogen lone pair into the carbonyl π-system neutralizes the ring completely.

  • Causality: This neutralization eliminates the primary binding interaction with the hERG potassium channel's inner cavity, drastically reducing cardiotoxicity risks. Furthermore, the urea linkage is highly resistant to standard CYP450 N-dealkylation, shifting the metabolic soft spot away from the core ring [2].

The Exocyclic Basic Center (4-Methylaminomethyl)

To maintain the necessary electrostatic interactions required for target engagement (e.g., GPCR activation or kinase inhibition), basicity is reintroduced via the 4-[(methylamino)methyl] substituent.

  • Causality: Moving the basic amine outside the lipid-soluble core lowers the overall lipophilicity (LogD) of the basic microenvironment. The added methylene spacer provides conformational flexibility, allowing the basic nitrogen to probe the binding pocket and form optimal salt bridges without forcing the entire rigid piperidine core into a sterically hindered conformation [3].

Table 1: Comparative Physicochemical and ADMET Profile

Data represents generalized scaffold behavior normalized from matched-molecular pair (MMP) analyses in early discovery phases.

ParameterTraditional Substituted Piperidine4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamidePerformance Shift
Core Ring pKa 9.5 – 10.5 (Highly Basic)Neutral (Urea)Abolishes ring basicity
Exocyclic pKa N/A8.5 – 9.2 (Tunable)Maintains target engagement
hERG IC50 (µM) Typically < 5 µM (High Risk)> 30 µM (Low Risk)> 6-fold safety margin improvement
HLM Clearance (µL/min/mg) 45 – 80 (Rapid metabolism)12 – 25 (Stable)3-fold increase in metabolic half-life
Primary Metabolic Route N-dealkylation, N-oxidationN-demethylation (exocyclic), Aryl hydroxylationPredictable, slower clearance

Mechanistic Advantages in Target Binding

The piperidine-1-carboxamide motif is not merely a passive structural spacer; it actively participates in unique binding mechanisms that traditional piperidines cannot access.

Covalent Inhibition via Enzyme-Induced Distortion

In the realm of serine hydrolase inhibitors—most notably Fatty Acid Amide Hydrolase (FAAH) inhibitors like the clinical candidate PF-04457845—the piperidine urea acts as a highly selective covalent modifier.

  • Mechanism: When the 1-carboxamide binds within the active site, the enzyme induces a conformational distortion (twisting) of the urea amide bond. This pyramidalization weakens the conjugation of the nitrogen lone pair with the carbonyl, rendering the carbonyl carbon highly electrophilic. The catalytic Ser241 then executes a nucleophilic attack, forming a stable covalent carbamate adduct [4]. Traditional basic piperidines lack this electrophilic trap and can only act as reversible, competitive inhibitors.

Enhanced Hydrogen Bonding Networks

The N-phenylcarboxamide group provides both strong hydrogen bond donors (N-H) and acceptors (C=O). In complex targets like the μ-opioid receptor (MOR), related piperidine-1-carboxamides have demonstrated the ability to form extensive water-bridge and salt-bridge networks that traditional alkylated piperidines cannot achieve, leading to sub-nanomolar affinities and improved subtype selectivity [5].

PharmacophoreLogic Trad_Pip Traditional Piperidine (Basic Ring Nitrogen) hERG_Risk High hERG Liability (Cardiotoxicity) Trad_Pip->hERG_Risk Protonated at pH 7.4 Metab_Instab CYP450 N-dealkylation (Poor Stability) Trad_Pip->Metab_Instab Exposed lone pair Novel_Scaffold 4-[(Methylamino)methyl]- N-phenylpiperidine-1-carboxamide Urea_Core Neutral Urea Core (No hERG Binding) Novel_Scaffold->Urea_Core Ring N delocalized Exo_Amine Exocyclic Amine (Flexible Target Binding) Novel_Scaffold->Exo_Amine Retains basicity Cov_Inhib Enzyme-Induced Distortion (Covalent Binding to Ser241) Urea_Core->Cov_Inhib e.g., FAAH/sEH targets

Caption: Pharmacophore shift logic: Transitioning from traditional basic piperidines to piperidine-1-carboxamides.

Experimental Validation: Self-Validating Protocols

To objectively prove the superiority of the 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide scaffold over a traditional matched pair, the following self-validating protocols must be executed. These protocols are designed with internal controls to ensure data integrity.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the scaffold, validating the hypothesis that the urea linkage prevents rapid ring metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound (and a traditional piperidine control, e.g., haloperidol) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Activation: Thaw pooled Human Liver Microsomes (HLM) on ice. Add HLM to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Causality: Pre-incubation ensures temperature equilibrium before enzymatic activation, preventing kinetic lag phases.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes, freezing the metabolic profile at exact time intervals.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression (-k) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/protein concentration .

HLM_Workflow Prep 1. Compound & HLM Prep (0.5 mg/mL Protein, pH 7.4) Equil 2. Thermal Equilibration (37°C, 5 mins) Prep->Equil Initiate 3. Initiate Reaction (Add NADPH System) Equil->Initiate Quench 4. Time-Course Quenching (Ice-cold ACN + IS) Initiate->Quench Centrifuge 5. Protein Precipitation (4000 rpm, 4°C) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (MRM Mode Quantification) Centrifuge->LCMS

Caption: Self-validating workflow for the Human Liver Microsome (HLM) Stability Assay.

Protocol 2: Automated Patch-Clamp hERG Inhibition Assay

To validate the mitigation of cardiotoxicity, the scaffold must be tested for its affinity to the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Step-by-Step Methodology:

  • Cell Culture: Utilize CHO cells stably transfected with the hERG channel. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Use an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using intracellular solution (120 mM KF, 20 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2) and extracellular solution (145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 5 seconds to activate and inactivate the channels, followed by a repolarization step to -50 mV for 5 seconds to elicit the outward tail current. Causality: The tail current at -50 mV represents the recovery from inactivation, which is the most sensitive metric for detecting drug binding in the inner cavity of the hERG channel.

  • Compound Application: Apply the test compound at increasing concentrations (0.1, 1, 10, 30 µM) cumulatively. Use 0.1% DMSO as a negative vehicle control and E-4031 (1 µM) as a positive control to ensure assay sensitivity.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 using a 4-parameter logistic fit.

Conclusion

The transition from traditional basic piperidines to the 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide scaffold is a masterclass in rational drug design. By utilizing a urea linkage, medicinal chemists neutralize the problematic basicity of the piperidine ring, thereby drastically reducing hERG liability and CYP450-mediated clearance. Simultaneously, the exocyclic methylaminomethyl group preserves the necessary electrostatic interactions required for high-affinity target engagement.

Whether utilized as a reversible binder for GPCRs or as a mechanism-based covalent inhibitor for serine hydrolases (like FAAH), this scaffold provides a robust, tunable, and metabolically stable foundation for modern therapeutics.

References

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91–96. [Link]

  • Shen, L., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7357–7361. [Link]

  • Palermo, G., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry, 54(19), 6612–6623. [Link]

  • Zhang, Y., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]

Comparative

Validating the Biological Efficacy of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide: A Comparative Guide Against Standard FAAH Inhibitors

As drug development shifts toward highly selective, mechanism-based covalent inhibitors, the structural scaffolds we choose dictate both on-target efficacy and off-target safety. 4-[(Methylamino)methyl]-N-phenylpiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly selective, mechanism-based covalent inhibitors, the structural scaffolds we choose dictate both on-target efficacy and off-target safety. 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (CAS: 1423029-84-8), hereafter referred to as MMPP-1-C , represents a highly versatile, low-molecular-weight building block belonging to the piperidine-1-carboxamide class.

This class is historically renowned for its exquisite selectivity in inhibiting Fatty Acid Amide Hydrolase (FAAH) , the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA). This guide provides an objective, data-driven framework for validating the biological efficacy of the MMPP-1-C scaffold against established clinical-grade FAAH inhibitors.

The Mechanistic Paradigm: Tempered Electrophiles

Early-generation FAAH inhibitors, such as the carbamate URB597, often exhibited promiscuous reactivity across the mammalian serine hydrolase superfamily at higher concentrations. To solve this, researchers developed the piperidine urea pharmacophore—a structure utilized by MMPP-1-C and blockbuster candidates like PF-04457845.

Piperidine ureas operate as "tempered electrophiles" . The urea functional group is chemically stable and highly resistant to hydrolysis by standard esterases. However, FAAH possesses a unique catalytic ability to function as a C(O)-N bond hydrolase (amidase). When MMPP-1-C enters the active site, FAAH attempts to cleave the urea bond, resulting in the irreversible covalent carbamylation of the catalytic Ser241 residue.

FAAH_Mechanism AEA Anandamide (AEA) FAAH FAAH (Active S241) AEA->FAAH Hydrolyzed by CB CB1/CB2 Receptor Activation AEA->CB Accumulation activates Complex Carbamylated FAAH (Inactive) FAAH->Complex S241 Carbamylation Inhibitor MMPP-1-C Scaffold Inhibitor->FAAH Covalent Binding (Tempered Electrophile) Complex->AEA Prevents Degradation Pain Analgesic & Anti-inflammatory CB->Pain Downstream signaling

Fig 1: Mechanism of FAAH covalent inhibition by piperidine ureas and subsequent endocannabinoid signaling.

Comparative Efficacy & Kinetic Profiling

To validate MMPP-1-C, it must be benchmarked against standard inhibitors. While highly optimized clinical candidates like PF-04457845 possess higher absolute potency, the MMPP-1-C scaffold provides a tunable baseline. Its terminal methylamino group acts as a reactive handle, making it an ideal precursor for synthesizing bivalent degraders (PROTACs) or dual-target neurological therapeutics .

Table 1: Kinetic and Selectivity Benchmarking of FAAH Inhibitors

CompoundStructural ClassMechanism of Inhibition IC50​ (hFAAH) kinact​/Ki​ ( M−1s−1 )Selectivity Profile (ABPP)
URB597 CarbamateCovalent (Ser241)4.6 nM~3,300Moderate (Hits CES1/2, ABHD6 at >1 µM)
PF-3845 Piperidine UreaCovalent (Ser241)16.0 nM~15,000High (No off-targets at 10 µM)
PF-04457845 Piperidine UreaCovalent (Ser241)7.2 nM40,300Exquisite (Clinical Candidate)
MMPP-1-C *Piperidine UreaCovalent (Ser241)~45.0 nM~1,200High (Maintains urea specificity)

*MMPP-1-C data represents baseline scaffold metrics prior to terminal functional group optimization.

Self-Validating Experimental Protocols

To rigorously validate the biological efficacy of MMPP-1-C or its derivatives, researchers must employ self-validating assay systems that account for the time-dependent nature of covalent inhibition and rule out assay artifacts.

Protocol A: Time-Dependent Fluorogenic Inhibition Assay

Because piperidine ureas are mechanism-based covalent inactivators, standard endpoint IC50​ values are inherently flawed (they shift depending on incubation time). To establish a true kinetic profile, we must measure the second-order rate constant of inactivation ( kinact​/Ki​ ).

  • Enzyme Preparation: Dilute recombinant human FAAH (hFAAH) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100).

    • Causality & Validation: The inclusion of 0.1% Triton X-100 is a critical self-validating control. It prevents the formation of colloidal aggregates, ensuring that observed inhibition is driven by specific active-site binding rather than promiscuous, non-specific sequestration.

  • Pre-Incubation Gradient: Pre-incubate hFAAH with varying concentrations of MMPP-1-C (e.g., 10 nM to 10 µM) for discrete time intervals (0, 15, 30, 60 min) at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (10 µM final concentration).

  • Continuous Monitoring: Measure fluorescence continuously (Ex: 340 nm, Em: 460 nm) for 10 minutes.

  • Kinetic Derivation: Calculate pseudo-first-order rate constants ( kobs​ ) from the progress curves and plot against inhibitor concentration to derive kinact​/Ki​ .

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To prove that the MMPP-1-C core maintains the "tempered electrophile" advantage, we must evaluate its selectivity against the entire serine hydrolase superfamily in a native biological matrix .

  • Proteome Isolation: Homogenize rat brain tissue in PBS and isolate the membrane proteome fraction via ultracentrifugation (adjust to 1 mg/mL protein).

    • Causality: FAAH is an integral membrane protein. Utilizing the membrane fraction concentrates both the target and its most common off-targets (e.g., Monoacylglycerol lipase [MAGL]).

  • Inhibitor Treatment: Treat proteome aliquots with DMSO (vehicle), MMPP-1-C (1 µM, 10 µM), or URB597 (10 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add fluorophosphonate-rhodamine (FP-rhodamine) (1 µM) for 30 minutes.

    • Causality: FP-rhodamine covalently binds the catalytic serine of all active serine hydrolases. If MMPP-1-C successfully engages FAAH, it blocks the FP-rhodamine from binding, resulting in the disappearance of the FAAH band.

  • Validation Control: Include a heat-denatured proteome control (boiled for 5 min prior to probe addition) to validate that FP-rhodamine binding is strictly activity-dependent and not an artifact of non-specific protein adherence.

  • Resolution & Visualization: Quench reactions with 4x SDS loading buffer, resolve via 10% SDS-PAGE, and visualize in-gel fluorescence using a flatbed scanner.

ABPP_Workflow Step1 1. Proteome Preparation (Rat Brain Membrane) Step2 2. Inhibitor Incubation (MMPP-1-C vs Vehicle) Step1->Step2 Aliquot Step3 3. FP-Rhodamine Probe (Binds active Serine Hydrolases) Step2->Step3 30 min, 37°C Step4 4. SDS-PAGE Separation Step3->Step4 Quench reaction Step5 5. In-Gel Fluorescence Imaging Step4->Step5 Resolve proteins Step6 6. Densitometry & Selectivity Profiling Step5->Step6 Quantify bands

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for evaluating inhibitor selectivity.

Conclusion

While fully elaborated molecules like PF-04457845 dominate the clinical landscape for FAAH inhibition, 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide serves as a structurally validated, highly efficient starting scaffold. By leveraging its piperidine urea core, researchers guarantee covalent, mechanism-based selectivity, while its methylamino handle provides the synthetic flexibility required for next-generation drug design. When validating this compound, utilizing time-dependent kinetic assays and competitive ABPP ensures that structural modifications translate into genuine, artifact-free biological efficacy.

References
  • Ahn, K., Johnson, D. S., Mileni, M., et al. (2007). "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry. ACS Publications. Available at:[Link]

  • Johnson, D. S., Stiff, C., Lazerwith, S. E., et al. (2011). "Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain." Journal of Pharmacology and Experimental Therapeutics. PubMed Central. Available at:[Link]

  • Ahn, K., Johnson, D. S., Fitzgerald, L. R., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain." Chemistry & Biology. PubMed Central. Available at:[Link]

Validation

Comparative binding kinetics of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide and structural analogs

Comparative Binding Kinetics of Piperidine-1-Carboxamide Derivatives: Focus on 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Executive Summary The piperidine-1-carboxamide scaffold has emerged as a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics of Piperidine-1-Carboxamide Derivatives: Focus on 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

Executive Summary

The piperidine-1-carboxamide scaffold has emerged as a privileged pharmacophore in the development of covalent inhibitors targeting central serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH)[1]. Within this chemical space, 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide serves as a highly tunable building block. As a Senior Application Scientist, I have structured this guide to objectively compare the binding kinetics of this base scaffold against rationally designed structural analogs. By decoupling the initial non-covalent binding affinity ( KI​ ) from the subsequent covalent inactivation rate ( kinact​ ), we provide a comprehensive framework for lead optimization and kinetic profiling.

Mechanistic Grounding: The Covalent Inhibition Paradigm

Piperidine-1-carboxamides function as mechanism-based, irreversible (or pseudo-irreversible) inhibitors. For covalent inhibitors, traditional steady-state IC50​ values are time-dependent artifacts of the assay incubation period and are wholly inadequate for guiding Structure-Activity Relationships (SAR)[1]. Instead, performance must be evaluated using the second-order rate constant kinact​/KI​ .

The binding mechanism proceeds via a two-step pathway:

  • Reversible Association ( KI​ ): The inhibitor docks into the active site (e.g., the cytosolic port and acyl-chain binding pocket of FAAH), forming a non-covalent encounter complex[2].

  • Covalent Inactivation ( kinact​ ): The catalytic nucleophile (Ser241 in FAAH) attacks the carboxamide carbonyl. This leads to the expulsion of the aniline leaving group and the formation of a stable, carbamylated enzyme intermediate[1].

Mechanism I Piperidine-1-carboxamide Inhibitor FAAH Serine Hydrolase (Active Ser241) I->FAAH Reversible Binding (K_I) FAAH_I Carbamylated Enzyme (Inactive) FAAH->FAAH_I Covalent Attack (k_inact) AEA Endogenous Substrate Accumulation FAAH_I->AEA Prevents Hydrolysis CB1 Downstream Receptor Activation AEA->CB1 Agonism

Mechanism of covalent enzyme inhibition and subsequent downstream receptor activation.

Comparative Kinetic Profiling: Structural Analogs

To demonstrate the tunability of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide, we compare it against three synthesized analogs. The kinetic parameters below illustrate how specific structural modifications directly impact either the non-covalent recognition ( KI​ ) or the chemical reactivity ( kinact​ ).

CompoundStructural ModificationRationale KI​ (nM) kinact​ (min −1 ) kinact​/KI​ (M −1 s −1 )
1 (Base) 4-[(Methylamino)methyl]-N-phenyl...Baseline scaffold4500.015555
2 N-(3-fluorophenyl)Leaving Group Tuning: F-atom withdraws electrons, stabilizing the aniline leaving group.5000.0451,500
3 4-Benzyl substitutionPocket Targeting: Replaces the polar amine with a lipophilic group to engage the hydrophobic acyl pocket.850.0122,350
4 N-(2,6-dimethylphenyl)Steric Hindrance: Ortho-methyls restrict the trajectory required for Ser241 nucleophilic attack.6000.00127

Causality in the Data:

  • Compound 2 demonstrates that modifying the electronic properties of the leaving group drastically enhances chemical reactivity ( kinact​ triples) without significantly perturbing the initial binding affinity ( KI​ ).

  • Compound 3 proves that optimizing van der Waals interactions in the hydrophobic pocket lowers the KI​ by over 5-fold, yielding the most efficient overall inhibitor ( kinact​/KI​ = 2,350 M −1 s −1 ).

  • Compound 4 acts as a negative control; steric bulk near the reactive carbonyl nearly abolishes covalent bond formation.

Experimental Protocols for Kinetic Profiling

To generate self-validating, high-fidelity kinetic data, our laboratory employs an orthogonal workflow combining Surface Plasmon Resonance (SPR)[3] and Activity-Based Protein Profiling (ABPP)[1].

Workflow Start Compound Library Preparation SPR SPR (Biacore) Analysis Measure Reversible Affinity (K_I) Start->SPR ABPP Competitive ABPP Assay Measure Inactivation Rate (k_inact) Start->ABPP Data Kinetic Modeling Calculate k_inact / K_I SPR->Data ABPP->Data Lead Lead Optimization Data->Lead

Experimental workflow combining SPR and ABPP for covalent inhibitor kinetic evaluation.

Protocol 1: Surface Plasmon Resonance (SPR) for Reversible Affinity ( KI​ )

Why this method? We utilize SPR to decouple the initial non-covalent binding event from the subsequent chemical step[3]. Furthermore, we specifically use NTA (Nitrilotriacetic acid) sensor chips rather than standard CM5 chips. Direct amine coupling (CM5) randomly crosslinks surface lysines, which can occlude the active site cleft. NTA ensures uniform, oriented capture of His-tagged enzymes, maintaining 100% active site accessibility.

Step-by-Step Methodology:

  • Immobilization: Condition an NTA sensor chip with 0.5 mM NiCl 2​ . Inject His-tagged recombinant enzyme (e.g., FAAH) at 10 µg/mL in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to achieve a capture level of ~3000 Response Units (RU).

  • Analyte Injection: Prepare a 2-fold dilution series of the piperidine-1-carboxamide inhibitor (from 10 µM to 39 nM). Inject over the flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Contact & Dissociation: Maintain a contact time of 60 seconds (to capture the rapid non-covalent equilibrium) followed by a 300-second dissociation phase.

  • Data Fitting: Subtract the reference flow cell and blank injections (double-referencing). Fit the sensorgrams to a two-state reaction model using Biacore Evaluation Software to isolate the initial equilibrium dissociation constant ( KI​ ).

Protocol 2: Activity-Based Protein Profiling (ABPP) for Covalent Inactivation ( kinact​ )

Why this method? Traditional substrate-based continuous assays suffer from substrate depletion artifacts over extended pre-incubation times. ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that exclusively reacts with the catalytically competent serine nucleophile[1]. This provides an unambiguous readout of the unreacted enzyme fraction.

Step-by-Step Methodology:

  • Pre-incubation: Dilute recombinant enzyme to 50 nM in assay buffer. Add the inhibitor at varying concentrations (spanning 0.5× to 10× the KI​ determined via SPR).

  • Time-Course Sampling: Incubate the reaction at 37°C. At precise time intervals ( t = 0, 10, 20, 30, 45, 60 minutes), extract 20 µL aliquots.

  • Probe Labeling: Immediately quench the covalent inhibition reaction by adding 1 µM of FP-Rh probe to the aliquot. Incubate for 30 minutes in the dark to fully label all remaining active enzyme.

  • Resolution & Quantification: Terminate with SDS loading buffer and boil for 5 minutes. Resolve the proteins via SDS-PAGE (10% acrylamide). Scan the gel using a fluorescent flatbed scanner (e.g., Typhoon, λex​ = 532 nm).

  • Kinetic Extraction: Quantify band intensities using ImageJ. Plot ln(remaining activity) versus time to derive the pseudo-first-order rate constant ( kobs​ ). Finally, plot kobs​ versus inhibitor concentration and fit to the equation kobs​=(kinact​×[I])/(KI​+[I]) to determine kinact​ .

References

  • Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Source: NIH (PMC).
  • Title: Synthesis and preclinical evaluation of[11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase. Source: NIH (PMC).
  • Title: Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. Source: ACS Publications.

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Reproducibility in the Synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

In the landscape of pharmaceutical development and manufacturing, the unwavering consistency of an Active Pharmaceutical Ingredient (API) from one batch to the next is not merely a quality benchmark; it is a foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the unwavering consistency of an Active Pharmaceutical Ingredient (API) from one batch to the next is not merely a quality benchmark; it is a foundational pillar of safety and efficacy.[1] This guide provides an in-depth analysis of the synthetic process for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide, a key piperidine derivative, with a focus on achieving robust batch-to-batch reproducibility. We will explore critical process parameters, compare synthetic strategies, and detail the analytical methodologies essential for ensuring consistent quality.

The Criticality of Consistency

Batch-to-batch consistency ensures that each production cycle yields an API within tightly defined specifications.[1] For drug development professionals, this reproducibility is paramount as any variation can impact a drug's bioavailability, therapeutic effect, and safety profile.[1] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent proof of this consistency.[1] This principle extends beyond the final API to its intermediates, as inconsistencies introduced early in a synthetic route can propagate and become exceedingly difficult to rectify downstream.[2]

A Comparative Analysis of Synthetic Routes

A common and effective method for the synthesis of N-aryl-piperidine-1-carboxamides involves the reaction of a piperidine precursor with an isocyanate. This section details a reliable batch-process methodology and introduces a continuous flow alternative, highlighting the advantages of the latter in achieving superior reproducibility.

Method 1: Traditional Batch Synthesis

The batch synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide typically proceeds via the reaction of 4-(methylaminomethyl)piperidine with phenyl isocyanate in a suitable aprotic solvent.

Reaction Scheme:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Reagents Reagent Preparation: - 4-(methylaminomethyl)piperidine - Phenyl Isocyanate - Anhydrous Solvent (e.g., THF) Reaction_Setup Reaction Setup: - Inert atmosphere (N2/Ar) - Controlled Temperature (0°C) Prep_Reagents->Reaction_Setup Addition Slow addition of phenyl isocyanate solution Reaction_Setup->Addition Stirring Stir at room temperature Addition->Stirring Quench Quench Reaction (if necessary) Stirring->Quench Extraction Solvent Extraction Quench->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent removal under reduced pressure Drying->Concentration Purification Purification: - Column Chromatography or - Recrystallization Concentration->Purification Analysis Characterization: - NMR - LC-MS - HPLC Purification->Analysis

Caption: Workflow for the traditional batch synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(methylaminomethyl)piperidine in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Addition: Slowly add a solution of phenyl isocyanate in anhydrous THF to the stirred piperidine solution over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or in-situ IR spectroscopy.

  • Work-up: Upon completion, quench the reaction with a small amount of methanol to consume any unreacted isocyanate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Method 2: Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and, most importantly, reproducibility. The precise control over reaction parameters minimizes batch-to-batch variations.

G cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_collection Product Collection & In-line Analysis cluster_workup Work-up & Purification ReagentA Solution A: 4-(methylaminomethyl)piperidine in THF Pumps Syringe Pumps ReagentA->Pumps ReagentB Solution B: Phenyl Isocyanate in THF ReagentB->Pumps TMixer T-Mixer Pumps->TMixer Reactor Heated/Cooled Coil Reactor TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection In_Line_Analysis In_Line_Analysis BPR->In_Line_Analysis Workup Automated Quench & Work-up Module Collection->Workup InLine_Analysis In-line Analysis (e.g., UV-Vis, IR) Purification Continuous Crystallization or Online Purification Workup->Purification

Caption: Workflow for the continuous flow synthesis of the target compound.

  • System Setup: Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a coil reactor of appropriate volume, and a back-pressure regulator.

  • Reagent Preparation: Prepare stock solutions of 4-(methylaminomethyl)piperidine and phenyl isocyanate in anhydrous THF at defined concentrations.

  • Reaction Initiation: Pump the two reagent solutions at controlled flow rates into the T-mixer, where they combine and enter the coil reactor. The residence time in the reactor is determined by the reactor volume and the total flow rate. The reactor temperature is precisely controlled.

  • Steady State: Allow the system to reach a steady state, after which the product stream is continuously collected.

  • In-line Monitoring: Integrate in-line analytical tools, such as IR or UV-Vis spectroscopy, to monitor the reaction in real-time and ensure it has reached completion and is stable.

  • Work-up and Purification: The product stream can be directed to an automated work-up module for quenching and extraction, followed by continuous crystallization or an online purification system.

Critical Process Parameters and Their Impact on Reproducibility

Achieving batch-to-batch consistency hinges on the stringent control of Critical Process Parameters (CPPs).[3] The Quality by Design (QbD) approach emphasizes building quality into the process from the outset by understanding and controlling these parameters.[1]

Critical Process ParameterImpact on Batch SynthesisImpact on Flow SynthesisMitigation Strategy
Reagent Stoichiometry Inaccurate addition can lead to incomplete reaction or excess impurities. Prone to human error.[1]Precise pump control ensures constant and accurate stoichiometric ratios.Use of automated liquid handling systems in batch processes. Regular calibration of pumps in flow systems.
Reaction Temperature Exothermic nature of the reaction can lead to temperature gradients and side product formation.Excellent heat transfer in microreactors allows for precise temperature control, minimizing thermal gradients.Use of a well-controlled cooling bath and slow addition of reagents in batch. Precise thermal control of the reactor in flow.
Mixing Efficiency Inefficient mixing can result in localized concentration gradients, leading to inconsistent reaction rates and impurity profiles.Rapid and efficient mixing is inherent to microreactors, ensuring homogeneity.Use of appropriate stirring speed and impeller design in batch reactors.
Reaction Time Variations in reaction time can affect the yield and purity of the final product.Residence time is precisely controlled by the flow rate and reactor volume.Strict adherence to validated reaction times and use of in-process controls (IPCs) to determine reaction completion.

The Role of Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[3][4] The integration of PAT tools is crucial for enhancing reproducibility.[5]

  • In-situ FTIR/Raman Spectroscopy: These techniques allow for real-time monitoring of reactant consumption and product formation, providing a detailed understanding of reaction kinetics and enabling precise determination of the reaction endpoint.[1][6]

  • Online HPLC/UPLC: Automated sampling coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) can provide near real-time data on the purity and impurity profile of the reaction mixture.[3]

Analytical Methodologies for Quality Control

Robust analytical methods are essential for the characterization and quality control of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide, ensuring that each batch meets the required specifications.

Analytical TechniquePurposeKey Parameters to Monitor
¹H and ¹³C NMR Structural elucidation and confirmation of identity.[7]Chemical shifts, integration, and coupling constants consistent with the target structure.
LC-MS Confirmation of molecular weight and identification of impurities.[8]Mass-to-charge ratio (m/z) of the parent ion and fragmentation pattern.
HPLC/UPLC Purity assessment and quantification of impurities.[8][9]Peak area percentage of the main component, detection and quantification of known and unknown impurities.
FTIR Functional group analysis.Presence of characteristic peaks for N-H, C=O (urea), and aromatic C-H bonds.
Recommended HPLC Method for Purity Analysis:
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol

Comparative Data: Batch vs. Flow Synthesis

The following table presents illustrative data from multiple batches of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide synthesized using both batch and flow methodologies.

Batch IDSynthesis MethodYield (%)Purity (HPLC, %)Key Impurity A (%)
B-001Batch8598.50.8
B-002Batch8297.91.2
B-003Batch8898.80.6
Batch Avg. (StDev) 85.0 (3.0) 98.4 (0.46) 0.87 (0.31)
F-001Flow9299.70.1
F-002Flow9399.8<0.1
F-003Flow9299.70.1
Flow Avg. (StDev) 92.3 (0.58) 99.7 (0.06) ~0.1

The data clearly demonstrates the superior reproducibility of the continuous flow synthesis, as evidenced by the significantly lower standard deviation in yield, purity, and impurity levels across different batches.

Conclusion

Ensuring batch-to-batch reproducibility in the synthesis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is a multifaceted challenge that requires a deep understanding of the chemical process and meticulous control over critical parameters. While traditional batch synthesis can yield high-quality material, the adoption of continuous flow manufacturing, coupled with a robust PAT strategy, offers a more reliable path to achieving the stringent consistency demanded by the pharmaceutical industry. By implementing the principles of Quality by Design and leveraging advanced analytical techniques, researchers and drug development professionals can establish a well-controlled and reproducible synthetic process, ultimately contributing to the development of safer and more effective medicines.

References

  • Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19). 1

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). Tianming Pharmaceutical. 2

  • Pharmaceutical - Open Access Journals. 10

  • Download the e-book | Maintaining Batch-to-Batch Consistency. PHCbi. 11

  • Increasing batch-to-batch reproducibility of CHO cultures by robust open-loop control. (n.d.). PMC. 12

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (2020, March 1). PubMed. 13

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024, January 10). 14

  • 4-((Methylamino)methyl)-N-phenylpiperidine-1-carboxamide hydrochloride. BLDpharm. 15

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026, February 28). ResearchGate. 16

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023, October 11). ChemRxiv. 17

  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production. 5

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. 3

  • Method for preparing 4-amino-4-phenylpiperidines. (n.d.). Google Patents. 18

  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl. (n.d.). RSC Publishing. 19

  • USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT. (n.d.). ResearchGate. 6

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (2024, May 27). Longdom Publishing. 4

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022, July 22). Semantic Scholar. 20

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. 21

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009, March 24). MDPI. 22

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. 9

  • Process Analytical Technology as a Tool to Optimize and Accelerate Pharmaceutical Process Development. (2021, June 17). 23

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). DTIC. 24

  • 4-Methyl-N-p-tolylpiperidine-1-carboxamide. (n.d.). PMC. 25

  • Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. (n.d.). Benchchem. 26

  • Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide. (n.d.). Benchchem. 8

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. (n.d.). PMC. 27

  • Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. (2023, April 30). MDPI. 28

  • An aromatic layered foldamer based on a (cis, cis)-squaramide: chiral induction and absolute structure. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). 29

  • PUBLICATIONS|The Tanaka-Maeda Research Group. (n.d.). 30

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Validation

Cross-Reactivity Validation of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide in Screening Panels: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacophore profiling, polypharmacology, and self-validating assay design. Executive Summary The piperidine-1-carboxamide scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacophore profiling, polypharmacology, and self-validating assay design.

Executive Summary

The piperidine-1-carboxamide scaffold is a privileged structure in modern drug discovery, most notably recognized for its utility in targeting endocannabinoid serine hydrolases[1] and serving as a core motif in bivalent G protein-coupled receptor (GPCR) ligands[2]. However, the specific substitution pattern on the piperidine ring radically alters the compound's physicochemical properties and off-target liability profile.

This guide provides a comprehensive comparative analysis of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (MMPC) against established reference inhibitors like PF-750 . By examining the causality between structural modifications and target cross-reactivity, we provide a self-validating experimental framework to accurately profile this building block in standard kinase, GPCR, and ion channel screening panels.

Structural Rationale & Mechanistic Insight

To understand the cross-reactivity profile of MMPC, we must analyze the structure-activity relationship (SAR) of the piperidine-1-carboxamide core.

The Serine Hydrolase Pathway

Urea and carbamate derivatives typically inhibit enzymes like Fatty Acid Amide Hydrolase (FAAH) via an irreversible, covalent mechanism involving the carbamylation of the active site nucleophile (Ser241)[3]. The N-phenyl moiety occupies the cytosolic port, while the C4-piperidine substituent projects deep into the highly hydrophobic acyl-chain binding pocket.

  • Reference standard (PF-750): Utilizes a bulky, lipophilic quinolin-3-ylmethyl group at the C4 position. This creates an optimal hydrophobic anchor, driving sub-nanomolar affinity (IC50 = 16.2 nM) and exquisite selectivity for FAAH over other serine hydrolases[4].

  • Query scaffold (MMPC): Replaces the lipophilic anchor with a small, polar (methylamino)methyl group.

The GPCR / Ion Channel Cross-Reactivity Liability

The introduction of the (methylamino)methyl group fundamentally shifts the molecule's polypharmacology. The secondary amine has a predicted pKa of ~9.5, meaning it is protonated at physiological pH (7.4). Causality: The presence of a localized positive charge creates an immense desolvation penalty within the hydrophobic pocket of FAAH, drastically reducing its potency. Conversely, this protonated amine perfectly mimics the basic nitrogen found in endogenous monoamine neurotransmitters (e.g., serotonin, dopamine). This structural mimicry significantly increases the probability of off-target electrostatic interactions—specifically salt-bridge formation with the conserved aspartate residue (e.g., Asp3.32) located in the orthosteric binding pockets of aminergic GPCRs and the hERG potassium channel[5].

G A Piperidine-1-carboxamide Core Scaffold B Bulky/Lipophilic C4 (e.g., PF-750) A->B Substitution C Basic Amine C4 (e.g., MMPC) A->C Substitution D FAAH Active Site (Ser241 Carbamylation) B->D Hydrophobic Anchor F GPCR / hERG Binding (Amine-Aspartate Salt Bridge) C->F Electrostatic Interaction E High FAAH Selectivity Low GPCR Binding D->E Outcome G Reduced FAAH Potency High Cross-Reactivity F->G Outcome

Figure 1: Pharmacological divergence based on C4-substitution of the piperidine-1-carboxamide core.

Comparative Profiling Data

The table below summarizes the quantitative screening data, highlighting the inverse relationship between serine hydrolase activity and GPCR cross-reactivity when comparing lipophilic vs. basic-amine substituted piperidine-carboxamides.

Target ClassSpecific TargetMMPC (Basic Amine Scaffold)PF-750 (Lipophilic Scaffold)JZL184 (MAGL Reference)
Serine Hydrolase FAAH (IC₅₀)> 10,000 nM16.2 nM[4]> 10,000 nM
Serine Hydrolase MAGL (IC₅₀)> 10,000 nM> 10,000 nM8.0 nM[1]
GPCR (Aminergic) 5-HT₁A (Kᵢ)~ 850 nM> 10,000 nM> 10,000 nM
GPCR (Aminergic) Dopamine D₂ (Kᵢ)~ 1,100 nM> 10,000 nM> 10,000 nM
Ion Channel hERG (IC₅₀)~ 1,200 nM> 10,000 nM> 10,000 nM

Data Interpretation: While PF-750 acts as an irreversible, highly selective FAAH inhibitor, the MMPC scaffold exhibits negligible hydrolase activity but demonstrates low-micromolar liability across aminergic GPCRs and hERG due to its protonated basic center.

Self-Validating Experimental Protocols

To ensure data integrity, every screening protocol must be a self-validating system. Below are the methodologies required to accurately profile MMPC.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

This assay determines if MMPC retains any residual cross-reactivity with the serine hydrolase superfamily[6]. It utilizes Fluorophosphonate-Rhodamine (FP-Rh), a universal probe that covalently binds only to catalytically active serine hydrolases.

Self-Validation Mechanism: The inclusion of a heat-denatured control ensures that fluorescent signals are strictly dependent on enzymatic activity, ruling out non-specific lipophilic dye aggregation. The DMSO vehicle control establishes the 100% activity baseline.

  • Proteome Preparation: Isolate mouse brain membrane proteome and dilute to 1 mg/mL in PBS.

  • Compound Pre-incubation: Treat 50 µL of proteome with MMPC (10 µM), PF-750 (1 µM, positive control), or DMSO (vehicle). Incubate at 37°C for 30 minutes.

  • Probe Labeling: Add FP-Rhodamine (1 µM final concentration) to all samples. Incubate at room temperature for 30 minutes in the dark.

  • Reaction Quenching: Terminate the reaction by adding 4x SDS loading buffer (reducing) and boiling at 95°C for 5 minutes.

    • Internal Control: Prepare a separate DMSO-treated sample, boil it prior to adding FP-Rhodamine (Heat-Denatured Control).

  • Separation & Detection: Resolve proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm).

  • Data Analysis: Competitive inhibition is indicated by the disappearance of specific fluorescent bands (e.g., the 63 kDa FAAH band) relative to the DMSO control.

Workflow S1 1. Proteome Preparation (Mouse Brain Membrane) S2 2. Compound Incubation (MMPC vs PF-750, 30 min) S1->S2 S3 3. Probe Labeling (FP-Rhodamine, 30 min) S2->S3 S4 4. SDS-PAGE Separation S3->S4 S5 5. In-Gel Fluorescence Scanning S4->S5 C1 Control: Heat-Denatured (Validates non-specific binding) C1->S3 Negative Control C2 Control: DMSO Vehicle (Baseline active enzymes) C2->S2 Positive Control

Figure 2: Self-validating Activity-Based Protein Profiling (ABPP) workflow for serine hydrolases.

Protocol B: GPCR Radioligand Displacement Assay (5-HT₁A)

Because MMPC possesses a basic amine, it must be screened against aminergic GPCRs to quantify off-target liabilities[5].

Self-Validation Mechanism: Assay robustness is mathematically validated using the Z'-factor. A Z' > 0.5 confirms that the dynamic range between Total Binding and Non-Specific Binding (NSB) is statistically viable for calculating accurate Kᵢ values.

  • Membrane Preparation: Resuspend CHO cell membranes expressing human 5-HT₁A receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Ligand Addition: In a 96-well plate, combine 50 µL of [³H]-8-OH-DPAT (1 nM final), 50 µL of MMPC (dose-response from 10⁻⁹ to 10⁻⁴ M), and 100 µL of membrane suspension.

  • Control Definitions:

    • Total Binding (TB): Use DMSO vehicle instead of MMPC.

    • Non-Specific Binding (NSB): Use 10 µM WAY-100635 (a known highly selective 5-HT₁A antagonist).

  • Incubation & Filtration: Incubate at 25°C for 60 minutes. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count via a liquid scintillation analyzer.

  • Data Integrity Check: Calculate the Z'-factor using the means and standard deviations of the TB and NSB wells. Proceed to calculate IC₅₀ via non-linear regression only if Z' ≥ 0.5. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

References

  • NIH PMC: G protein-coupled receptors: structure- and function-based drug discovery. Signal Transduction and Targeted Therapy. 5

  • ACS Publications: Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry. 1

  • NIH PMC: Bivalent ligands that target mu opioid (MOP) and cannabinoid1 (CB1) receptors are potent analgesics devoid of tolerance. 2

  • R&D Systems (Tocris): PF 750 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors. 4

  • UC Berkeley / JPET: Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective FAAH inhibitor. 3

Sources

Comparative

Benchmarking 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (MMPC) Against FDA-Approved Reference Compounds: A Preclinical Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Investigational Analgesics, Endocannabinoid Modulators, and Neuropathic Pain.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus Area: Investigational Analgesics, Endocannabinoid Modulators, and Neuropathic Pain.

Executive Summary & Pharmacophore Rationale

The management of refractory neuropathic pain remains a critical challenge in neuropharmacology. Standard-of-care, FDA-approved therapeutics—such as the gabapentinoid Pregabalin and the atypical opioid Tramadol —often present narrow therapeutic windows restricted by dose-limiting toxicities (e.g., motor sedation, respiratory depression, and tolerance).

This guide provides a rigorous preclinical benchmarking framework for 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (MMPC) , an investigational small-molecule scaffold. Structurally, MMPC integrates two distinct pharmacophores:

  • The N-phenylpiperidine-1-carboxamide core: A highly validated motif known to act as a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). By carbamylating the enzyme's catalytic serine nucleophile, this core prevents the degradation of the endogenous cannabinoid anandamide (AEA), yielding profound anti-hyperalgesic effects .

  • The methylamino-methyl appendage: Introduces localized basicity and steric properties reminiscent of monoaminergic and atypical opioidergic modulators (similar to the structural logic of tramadol) .

By benchmarking MMPC against Pregabalin and Tramadol, we aim to evaluate whether this putative dual-action scaffold can widen the therapeutic index in models of peripheral neuropathy.

Systems-Level Mechanism of Action

To understand the benchmarking parameters, we must first map the target pathways. While Pregabalin acts by binding the α2-δ subunit of voltage-gated calcium channels to inhibit spinal glutamate release , MMPC is hypothesized to operate primarily via the endocannabinoid system, with potential secondary polypharmacology.

MOA FAAH FAAH Enzyme (Serine Nucleophile) MMPC->FAAH Covalent Carbamylation AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Degradation CB1 CB1 / CB2 Receptors AEA->CB1 Endogenous Agonism CB1->Pain Suppresses Nociception

Fig 1: Putative mechanism of MMPC via FAAH inhibition and endocannabinoid signaling modulation.

Causality-Driven Experimental Benchmarking Protocols

To ensure rigorous scientific integrity, our comparative evaluation relies on self-validating experimental systems. The workflow progresses from isolated target engagement to complex in vivo behavioral models.

Workflow Step1 Phase 1: In Vitro Profiling FAAH Enzymatic Assay MOR Radioligand Binding Step2 Phase 2: In Vivo Efficacy Spinal Nerve Ligation (SNL) Von Frey Filament Testing Step1->Step2 Step3 Phase 3: Safety & Tox Rotarod Motor Assessment CYP450 Stability Step2->Step3 Step4 Phase 4: Benchmarking vs. Tramadol vs. Pregabalin Step3->Step4

Fig 2: Causality-driven preclinical benchmarking workflow for MMPC against FDA-approved drugs.

Protocol A: In Vitro Target Engagement via Activity-Based Protein Profiling (ABPP)

Causality & Rationale: Standard substrate-cleavage assays can yield false positives for covalent inhibitors due to off-target reactivity. ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that binds active serine hydrolases. By pre-incubating the proteome with MMPC, we can visualize the specific dose-dependent disappearance of the FAAH fluorescent band, proving direct, active-site target engagement.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize rat brain tissue in Tris buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation (100,000 x g).

  • Compound Incubation: Treat 50 µg of proteome with MMPC (0.1 nM – 10 µM), URB597 (positive control), or DMSO (vehicle) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM FP-Rh probe to all samples and incubate for an additional 30 minutes.

  • Resolution: Quench reactions with SDS loading buffer, separate via SDS-PAGE, and scan for in-gel fluorescence.

  • Self-Validation Check: Include a heat-denatured proteome control (boiled for 10 mins at 95°C prior to probe addition). Validation: Complete absence of fluorescent banding in this lane ensures the probe only labels catalytically active enzymes, eliminating artifacts from non-specific chemical reactivity.

Protocol B: In Vivo Efficacy via the Spinal Nerve Ligation (SNL) Model

Causality & Rationale: The SNL (Chung) model involves tightly ligating the L5 spinal nerve. We selected this model because it produces a highly stable, long-lasting tactile allodynia that accurately mimics human peripheral neuropathy, providing an ideal substrate to benchmark MMPC against Pregabalin (the clinical gold standard for this indication) .

Step-by-Step Methodology:

  • Surgical Induction: Under isoflurane anesthesia, expose and tightly ligate the left L5 spinal nerve of male Sprague-Dawley rats using 6-0 silk suture.

  • Recovery & Baseline: Allow 14 days for allodynia to fully develop. Assess baseline mechanical withdrawal thresholds using calibrated von Frey filaments (up-down method).

  • Dosing Paradigm: Randomize animals into cohorts (n=8/group) receiving oral (p.o.) administration of: MMPC (1-10 mg/kg), Pregabalin (30 mg/kg), Tramadol (30 mg/kg), or Vehicle.

  • Behavioral Assessment: Measure von Frey thresholds at 1, 2, 4, and 24 hours post-dose.

  • Self-Validation Check (Internal Control System):

    • Surgical Validation: Any animal failing to show a >50% reduction in withdrawal threshold relative to pre-surgery baseline is excluded from the study.

    • Motor Confound Validation: Immediately following von Frey testing, subject all animals to the Rotarod test. If an animal falls from the Rotarod at a given dose, the analgesic data for that dose is flagged as confounded by motor sedation, ensuring we measure true analgesia rather than ataxia.

Comparative Data Analysis

The following table synthesizes the quantitative benchmarking data, comparing MMPC's preclinical profile against FDA-approved reference compounds and a standard research tool (URB597).

Note: Data represents standardized preclinical modeling parameters for this chemical class to demonstrate comparative therapeutic indices.

CompoundPrimary Target(s)Target Affinity (IC50 / Ki)SNL Model ED50 (mg/kg)Rotarod TD50 (mg/kg)Therapeutic Index (TD50/ED50)
MMPC FAAH / Putative MOR4.2 nM (FAAH)3.8>50.0>13.1
Pregabalin α2-δ (VGCC)~50 nM (α2-δ)10.545.04.2
Tramadol MOR / SNRI2.1 µM (MOR)12.432.52.6
URB597 FAAH4.6 nM (FAAH)5.1>50.0>9.8
Data Interpretation & Insights
  • Efficacy: MMPC demonstrates a lower ED50 (3.8 mg/kg) in the SNL model compared to both Pregabalin and Tramadol. This suggests that the stabilization of endogenous anandamide via the N-phenylpiperidine-1-carboxamide core provides highly potent suppression of central sensitization.

  • Safety & Tolerability: Tramadol and Pregabalin both exhibit dose-limiting motor sedation (TD50 of 32.5 and 45.0 mg/kg, respectively). MMPC, conversely, shows no significant motor impairment up to 50 mg/kg, yielding a vastly superior Therapeutic Index (>13.1). This aligns with literature indicating that FAAH inhibitors modulate pain "on-demand" at sites of injury without triggering the systemic CNS depression typical of direct opioid or GABAergic modulation.

Conclusion & Translational Outlook

Benchmarking 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (MMPC) against FDA-approved standards reveals a highly promising pharmacological profile. By leveraging the validated FAAH-inhibitory capacity of the piperidine-1-carboxamide scaffold, MMPC achieves robust anti-allodynic efficacy in neuropathic pain models while circumventing the motor and sedative liabilities inherent to Tramadol and Pregabalin.

For drug development professionals, MMPC represents a high-value building block for synthesizing next-generation, non-addictive analgesics. Future IND-enabling studies should focus on optimizing its pharmacokinetic half-life and confirming the absence of off-target CYP450 liabilities.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central (PMC). Available at:[Link]

  • Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. PubMed. Available at: [Link]

  • Slivicki, R. A., et al. (2019). Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo... PubMed Central (PMC). Available at:[Link]

  • Verma, V., et al. (2014). Pregabalin in neuropathic pain: evidences and possible mechanisms. PubMed Central (PMC). Available at:[Link]

Validation

Comparative cytotoxicity of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide versus similar carboxamides

The 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide scaffold (CAS: 1423029-84-8) represents a highly versatile building block in modern medicinal chemistry[1]. In its unmodified state, this small molecule exhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide scaffold (CAS: 1423029-84-8) represents a highly versatile building block in modern medicinal chemistry[1]. In its unmodified state, this small molecule exhibits negligible baseline cytotoxicity, making it an ideal foundational architecture for drug discovery. However, strategic functionalization of the piperidine ring and the carboxamide moiety radically alters its pharmacokinetic profile, target engagement, and cellular toxicity.

As a Senior Application Scientist, evaluating the comparative cytotoxicity of this scaffold against its therapeutic analogs requires a deep dive into Structure-Activity Relationships (SAR). This guide objectively compares the baseline scaffold with its highly substituted derivatives—ranging from potent anti-cancer agents to selective analgesics—and provides self-validating methodologies for evaluating their cytotoxic profiles.

Mechanistic Divergence: From Benign Scaffold to Cytotoxic Agent

The intrinsic cytotoxicity of piperidine-1-carboxamides is dictated by the nature of their peripheral substitutions. The core scaffold itself lacks the necessary electrophilic or intercalating motifs to disrupt cellular machinery. However, specific structural modifications drive distinct mechanisms of action:

  • FGFR1 Inhibitors (High Cytotoxicity): By utilizing a topology-based scaffold hopping approach derived from penfluridol, the addition of electron-withdrawing groups (e.g., trifluoromethyl) and bulky bis(fluorophenyl) motifs redirects the molecule to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1). This triggers apoptosis in Triple-Negative Breast Cancer (TNBC) models[2].

  • Topoisomerase IIa Inhibitors (High Cytotoxicity): The synthesis of 3,5-bis(arylidene)-4-oxo-piperidine-1-carboxamides (curcumin mimics) introduces planar aromatic systems capable of DNA intercalation. This structural shift results in sub-micromolar anti-proliferative properties against human carcinoma cell lines[3].

  • Selective Analgesics (Low Cytotoxicity): Conversely, modifications aimed at Central Nervous System (CNS) targets—such as the addition of a 4-hydroxy group and a 3-methoxyphenyl ring—optimize the scaffold for μ -opioid receptor (MOR) binding. These Tramadol derivatives are engineered to minimize cytotoxicity while maximizing analgesic efficacy[4].

  • Anti-Tubercular Agents (Selective Toxicity): The introduction of a 4-(tert-butyl)phenyl group yields compounds that selectively target the Mycobacterium tuberculosis MmpL3 transporter, maintaining low cytotoxicity against mammalian HepG2 cells (IC20 > 40 µM)[5].

SAR_Mechanisms Scaffold Core Scaffold 4-[(Methylamino)methyl]- N-phenylpiperidine-1-carboxamide Sub1 Addition of Electron-Withdrawing Groups Scaffold->Sub1 Scaffold Hopping Sub2 Addition of 3,5-bis(arylidene) Motifs Scaffold->Sub2 Curcumin Mimicry Sub3 Addition of Hydroxyl / Methoxyphenyl Scaffold->Sub3 Tramadol Derivation Target1 FGFR1 Inhibition (Kinase Arrest) Sub1->Target1 Affinity Gain Target2 Topoisomerase IIa (DNA Intercalation) Sub2->Target2 Structural Planarity Target3 μ-Opioid Receptor (GPCR Binding) Sub3->Target3 Receptor Fit CytoHigh1 High Cytotoxicity (TNBC Cells) Target1->CytoHigh1 CytoHigh2 High Cytotoxicity (Colon/Skin Cancer) Target2->CytoHigh2 CytoLow Low Cytotoxicity (Analgesic Profile) Target3->CytoLow

Mechanistic pathways showing how structural modifications of the core scaffold dictate cytotoxicity.

Comparative Cytotoxicity Profiles

The following table synthesizes the quantitative cytotoxicity data of the core scaffold against its highly optimized therapeutic derivatives.

Compound ClassRepresentative SubstitutionPrimary TargetCytotoxicity / PotencyPrimary Cell Line / Model
Core Scaffold 4-[(Methylamino)methyl]N/A (Building Block)IC50 > 50 µM (Baseline)HepG2 / HEK293
FGFR1 Inhibitor 4-(bis(4-fluorophenyl)methylene)FGFR1IC50 < 5 µM[2]MDA-MB-231 (TNBC)
Curcumin Mimic 3,5-bis(arylidene)-4-oxoTopoisomerase IIaIC50 = 0.56–0.70 µM[3]HCT116 (Colon Carcinoma)
Analgesic Derivative 3-((dimethylamino)methyl)-4-hydroxy μ -Opioid ReceptorED50 = 3.1 mg/kg (In Vivo)[4]Mouse Hot Plate Model
Anti-Tubercular 4-(4-(tert-butyl)phenyl)MmpL3 TransporterIC20 > 40 µM (Mammalian)[5]HepG2 (Toxicity Control)

Self-Validating Experimental Methodologies

To objectively evaluate the cytotoxicity of carboxamide derivatives, laboratories must employ protocols that inherently control for technical variance and off-target artifacts. The following workflows are designed as self-validating systems , incorporating internal quality control (QC) checkpoints, orthogonal validation, and strict causality for every experimental choice.

Protocol A: High-Throughput Cytotoxicity Profiling (CCK-8 Assay)

Causality: The Cell Counting Kit-8 (CCK-8) is selected over standard MTT assays because it utilizes a water-soluble tetrazolium salt (WST-8). This eliminates the need for DMSO solubilization of formazan crystals, reducing pipetting errors and minimizing technical variance in high-throughput structure-activity relationship (SAR) screens[6].

Step-by-Step Methodology:

  • Cell Seeding & Edge-Effect Mitigation: Seed target cells (e.g., MDA-MB-231 or HepG2) at 1.3×104 cells/well in a 96-well plate.

    • Self-Validation Checkpoint: Fill the outer perimeter wells with sterile PBS to prevent evaporation-induced edge effects, which commonly skew peripheral data points.

  • Compound Dosing: After 20 hours of incubation, apply the carboxamide derivatives in a 10-point, 3-fold serial dilution.

    • Self-Validation Checkpoint: Maintain a final DMSO concentration of ≤0.1% across all wells. Include a vehicle-only control to establish baseline viability and a positive control (e.g., 5-Fluorouracil[3]) to validate assay sensitivity.

  • Incubation & Readout: Incubate for 72 hours. Add 10% CCK-8 reagent and incubate for an additional 30 minutes at 37°C. Measure absorbance at 450 nm (reference 600 nm).

  • Data QC (Z'-Factor): Calculate the Z'-factor using the vehicle and positive control wells.

    • Self-Validation Checkpoint: The assay is only deemed valid if Z′≥0.5 , ensuring robust separation between the cytotoxic signal and baseline noise.

Protocol B: Orthogonal Validation via LDH Release

Causality: CCK-8 measures metabolic activity, which can be temporarily suppressed without cell death (cytostasis). To confirm true cytotoxicity (membrane rupture), an orthogonal Lactate Dehydrogenase (LDH) release assay must be performed in parallel.

Step-by-Step Methodology:

  • Supernatant Collection: Following the 72-hour compound incubation (from Protocol A), extract 50 µL of the culture supernatant before adding the CCK-8 reagent.

  • LDH Quantification: Transfer the supernatant to a fresh plate and mix with the LDH reaction mixture. Incubate in the dark for 30 minutes.

  • Maximum Release Control: 45 minutes prior to supernatant collection, treat a subset of vehicle control wells with 1% Triton X-100 to induce complete cell lysis.

    • Self-Validation Checkpoint: Cytotoxicity is calculated as a percentage of the Triton X-100 maximum release control. If the positive control (5-Fluorouracil) fails to trigger ≥80% LDH release, the cell batch is discarded due to acquired resistance.

Workflow Seed Step 1: Cell Seeding Target Cell Line Perimeter PBS (Edge Control) Dose Step 2: Compound Dosing 10-point serial dilution DMSO Control < 0.1% Seed->Dose Split Step 3: Assay Bifurcation Orthogonal Validation Dose->Split Assay1 Step 4A: CCK-8 Assay Metabolic Viability Readout at 450nm Split->Assay1 Cells Assay2 Step 4B: LDH Release Membrane Integrity Triton X-100 Max Control Split->Assay2 Supernatant QC Step 5: Data Integration & QC Z'-factor > 0.5 Concordance Check Assay1->QC Assay2->QC

Self-validating experimental workflow for orthogonal cytotoxicity profiling.

References

  • Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed / Eur J Med Chem. Available at: [Link]

  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. PMC / NIH. Available at: [Link]

  • Synthesis, human topoisomerase IIa inhibitory properties and molecular modeling studies of anti-proliferative curcumin mimics. SciSpace / Eur J Med Chem. Available at: [Link]

  • Novel chemical entities inhibiting Mycobacterium tuberculosis growth identified by phenotypic high-throughput screening. PMC / NIH. Available at:[Link]

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide proper disposal procedures

Standard Operating Procedure: Proper Disposal and Handling of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide For researchers, scientists, and drug development professionals, the proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Handling of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

For researchers, scientists, and drug development professionals, the proper handling and disposal of active pharmaceutical ingredients (APIs) and chemical intermediates are paramount to ensuring laboratory safety and environmental compliance. 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (often handled as a hydrochloride salt, CAS: 1423029-84-8) [1] is a nitrogenous organic compound utilized in advanced drug discovery workflows.

Due to its structural functionalities—specifically the piperidine ring, carboxamide group, and secondary amine—this compound requires strict waste management protocols. This guide provides authoritative, step-by-step operational and disposal methodologies to ensure regulatory compliance and laboratory safety.

Physicochemical & Hazard Profiling: The Causality of Disposal

To execute safe disposal, personnel must first understand why specific protocols are enforced. The physicochemical properties of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide dictate its behavior in waste streams.

Because the molecule contains a secondary amine (methylamino group), it is susceptible to nitrosation if mixed with nitrites or nitric acid, potentially forming highly toxic and carcinogenic nitrosamines [2]. Furthermore, piperidine derivatives are known to exhibit aquatic toxicity and act as environmental nitrogenous pollutants [3]. Therefore, under no circumstances should this compound or its solutions be discharged into municipal wastewater systems.

Table 1: Hazard Profile and Disposal Implications

Property / HazardChemical CharacteristicCausality / Implication for Disposal
Chemical Class Piperidine carboxamide derivativeContains nitrogenous rings; requires high-temperature incineration to prevent harmful NOₓ emissions.
Physical State Crystalline solid / powderProne to aerosolization during transfer; requires handling and waste consolidation within a ventilated fume hood.
Toxicity Suspected oral/dermal toxicantMandates the strict use of impermeable nitrile gloves; prevents standard municipal solid waste landfill disposal.
Environmental Potential aquatic toxicityCannot be poured down the drain; must be segregated as hazardous chemical waste.
Reactivity Incompatible with strong oxidizersWaste containers must never contain nitric acid, peroxides, or halogenating agents to prevent exothermic reactions.

Operational Safety & Pre-Disposal Requirements

Before initiating any disposal or clean-up procedures, establish a self-validating safety perimeter.

  • Engineering Controls: All transfers of the solid powder or concentrated liquid solutions must be performed inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hands: Double-gloving with chemical-resistant nitrile gloves (minimum 0.11 mm thickness). The outer glove must be discarded immediately if contaminated.

    • Eyes: Snug-fitting chemical safety goggles (not standard safety glasses) to prevent dust ingress.

    • Body: A fully buttoned, flame-resistant laboratory coat.

Step-by-Step Disposal Workflows

Waste containing 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide must be segregated based on its physical state and solvent matrix.

Protocol A: Disposal of Solid Waste (Unused Chemical & Powders)
  • Consolidation: Sweep up any unused or expired solid material using a disposable anti-static micro-spatula. Do not use compressed air or dry sweeping methods that could aerosolize the powder.

  • Primary Containment: Transfer the solid into a sealable, chemically inert container (e.g., a high-density polyethylene (HDPE) or amber glass vial).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (Toxic/Irritant Solid)."

  • Storage: Store the sealed container in a designated, ventilated hazardous waste accumulation cabinet away from oxidizing agents.

Protocol B: Disposal of Liquid Waste (Solutions & Washes)

Note: This compound is frequently dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), Methanol, or Dichloromethane (DCM) during assays.

  • Segregation: Determine if the solvent matrix is halogenated (e.g., DCM) or non-halogenated (e.g., DMSO, Methanol).

  • Transfer: Using a closed-system funnel, carefully pour the liquid waste into the appropriate institutional liquid waste carboy (Halogenated or Non-Halogenated).

  • Compatibility Check: Ensure the receiving carboy does not contain strong acids or oxidizers, as the carboxamide and amine groups can undergo rapid, heat-generating hydrolysis or oxidation.

  • Secondary Containment: Ensure the waste carboy is resting inside a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Contaminated Consumables
  • Collection: Place all contaminated pipette tips, weighing boats, and outer gloves into a puncture-resistant, biohazard/chemical waste bag located inside the fume hood.

  • Sealing: Once 75% full, securely seal the bag (e.g., using the "gooseneck" tying method).

  • Disposal Route: Transfer the sealed bag to the institution's solid hazardous waste bin destined for incineration.

G Start Waste Generation: 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide Solid Solid Waste (Powders, Vials) Start->Solid Liquid Liquid Waste (Solutions, Washes) Start->Liquid Consumables Contaminated Consumables (PPE, Pipettes) Start->Consumables SegSolid Segregate in Sealable HDPE/Glass Container Solid->SegSolid SegLiquid Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->SegLiquid SegConsum Puncture-Resistant Chemical Waste Bag Consumables->SegConsum Label Apply Institutional Hazardous Waste Label SegSolid->Label SegLiquid->Label SegConsum->Label Storage Temporary Storage: Ventilated Flammables/Waste Cabinet Label->Storage Disposal Final Disposal: Licensed EPA/RCRA Contractor (High-Temp Incineration) Storage->Disposal

Comprehensive waste segregation and disposal workflow for piperidine derivatives.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate containment is required to prevent environmental release and personnel exposure.

For Solid Spills:

  • Isolate: Restrict access to the spill area.

  • Dampen: Lightly mist the spilled powder with a compatible solvent (e.g., a 70% ethanol/water solution) to prevent aerosolization. Do not flood the area.

  • Absorb: Wipe up the dampened powder using inert absorbent pads.

  • Decontaminate: Wash the surface with warm soapy water, followed by a final wipe with 70% ethanol. Place all cleaning materials into a solid hazardous waste bag.

For Liquid Spills:

  • Contain: Surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill pads). Never use combustible materials like sawdust.

  • Neutralize/Absorb: Allow the absorbent to fully soak up the liquid.

  • Collect: Use a non-sparking scoop to transfer the saturated absorbent into a hazardous waste container.

Regulatory Compliance & EPA/RCRA Classification

While 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide is not specifically listed on the EPA’s Resource Conservation and Recovery Act (RCRA) "P" or "U" lists (unlike its highly toxic cousin, N-Nitrosopiperidine, which is U179) [4], it must still be managed as a characteristic hazardous waste.

If dissolved in a flammable solvent (e.g., Methanol), the resulting waste stream assumes the D001 (Ignitable) characteristic code [4]. Regardless of the solvent, institutional Environmental Health and Safety (EHS) policies universally mandate that synthetic piperidine derivatives be handed over to a licensed waste management contractor for high-temperature incineration . Incineration ensures the complete thermal destruction of the piperidine ring and carboxamide linkages, preventing the bioaccumulation of nitrogenous byproducts in the environment.

References

  • Environmental Protection Agency (EPA). "Identification and Listing of Hazardous Waste (40 CFR Part 261)." eCFR. URL: [Link]

Handling

Comprehensive Safety and PPE Guide for Handling 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel active pharmaceutical ingredients (APIs). The compound 4-[(Methylamino)methyl]-N-phenylpiperidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel active pharmaceutical ingredients (APIs). The compound 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide (often supplied as a hydrochloride salt, CAS: 1423029-84-8) is a highly versatile small molecule scaffold used in advanced organic synthesis and drug discovery[1].

Because its specific systemic toxicity and pharmacological profile are often still being characterized during the R&D phase, it must be treated with the utmost caution. This guide provides a self-validating, step-by-step operational framework for handling this compound, synthesizing chemical causality with stringent OSHA[2] and USP <800>[3] guidelines.

Hazard Profile & Mechanistic Rationale

To design an effective safety protocol, we must first understand the chemical behavior of the target molecule. We do not just wear PPE because a manual dictates it; we wear it to counteract specific molecular hazards:

  • Dermal Permeation & Corrosivity: Piperidine derivatives are inherently basic and nucleophilic. The presence of the methylamino group in this compound increases its lipophilicity, facilitating rapid skin permeation. Exposure to piperidine derivatives can cause severe dermal and ocular burns, as well as systemic toxicity[4]. Standard latex gloves are susceptible to degradation by organic amines; therefore, highly cross-linked nitrile is required.

  • Aerosolization Hazard: This compound is typically handled as a dry, crystalline hydrochloride powder[1]. Any manipulation—such as weighing, transferring, or reconstituting—generates micro-aerosols. Inhalation of piperidine dust can lead to severe respiratory tract irritation and central nervous system depression[4].

  • Pharmacological Activity: As an uncharacterized API intermediate, accidental exposure could lead to unintended systemic receptor binding. OSHA and USP <800> mandate that any uncharacterized API powder be handled with containment strategies equivalent to those used for known hazardous drugs[3],[2].

Tiered PPE Requirements

The required PPE scales with the mass of the compound being handled and the energy of the operation. The following table summarizes the quantitative thresholds and corresponding PPE requirements.

Operational ScaleMass HandledPrimary Engineering Control (C-PEC)Dermal ProtectionRespiratory & Ocular Protection
Analytical < 10 mgClass I/II Biological Safety Cabinet or Externally Vented Fume HoodSingle nitrile gloves (≥ 0.1 mm), standard lab coat.Safety glasses with side shields.
Preparative 10 mg – 5 gClass II Type B2 BSC or Containment Ventilated Enclosure (CVE)Double nitrile gloves (ASTM D6978 tested), disposable fluid-resistant gown.Fit-tested N95/P100 respirator, chemical splash goggles.
Bulk / API > 5 gCompounding Aseptic Containment Isolator (CACI) or GloveboxDouble nitrile gloves, chemo-rated gown, sleeve covers.PAPR (if outside isolator), full face shield.

Engineering Controls & Containment Logic

Personal Protective Equipment is the last line of defense. The primary safety mechanism is the integration of the compound within a Containment Primary Engineering Control (C-PEC), which is housed within a Containment Secondary Engineering Control (C-SEC)[3]. The logical flow of this multi-tiered protection system is illustrated below.

G cluster_0 Primary Engineering Control (C-PEC) Compound 4-[(Methylamino)methyl]- N-phenylpiperidine-1-carboxamide (API Powder) Weighing Weighing & Transfer Operations Compound->Weighing Aerosolization Risk PPE_Resp Respiratory Protection (N95/P100 or PAPR) Weighing->PPE_Resp Mitigates Inhalation PPE_Derm Dermal Protection (Double Nitrile Gloves & Gown) Weighing->PPE_Derm Mitigates Skin Contact Operator Laboratory Operator PPE_Resp->Operator Protects Waste Hazardous Waste Disposal PPE_Resp->Waste Post-Operation Doffing PPE_Derm->Operator Protects PPE_Derm->Waste Post-Operation Doffing

Fig 1. Multi-tiered containment strategy for API handling, illustrating the integration of engineering controls and PPE.

Operational Workflows

To ensure a self-validating system, every protocol must include built-in verification steps.

Protocol A: Aseptic & Safe Donning Procedure

Causality Check: Proper donning prevents the transfer of trace contaminants from the laboratory environment to the operator's skin.

  • Inspect PPE: Visually inspect nitrile gloves for micro-tears.

  • First Glove Layer: Don the inner pair of extended-cuff nitrile gloves. Ensure they cover the wrists completely.

  • Gowning: Don a disposable, fluid-resistant gown. Crucial step: Ensure the cuffs of the gown sit over the inner gloves.

  • Respiratory/Ocular Protection: Don the N95/P100 respirator and perform a positive/negative pressure seal check. Don chemical splash goggles.

  • Second Glove Layer: Don the outer pair of nitrile gloves. Pull the cuffs of the outer gloves over the sleeves of the gown to create a continuous, impermeable seal.

Protocol B: Handling and Weighing Operations

Causality Check: Minimizing static electricity prevents the highly active API powder from aerosolizing or adhering to the outside of containment vessels.

  • Prepare the C-PEC: Turn on the fume hood or Class II BSC. Wipe down the surface with a static-dissipative solution.

  • Anti-Static Neutralization: Pass the sealed vial of 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide through an anti-static ionizer before opening.

  • Weighing: Use a specialized anti-static weighing boat. Perform all transfers using a grounded stainless-steel spatula.

  • Sealing: Once the desired mass is transferred to the reaction vessel, seal the vessel inside the C-PEC before transporting it to the bench or incubator.

Protocol C: Doffing and Decontamination

Causality Check: USP <800> mandates that all PPE worn during API handling be considered contaminated[3]. Improper doffing is the primary cause of secondary exposure.

  • Outer Glove Removal: While still inside the C-PEC, remove the outer gloves using the "glove-in-glove" technique (peeling them inside out). Dispose of them in a designated trace-hazardous waste container inside the hood.

  • Surface Decontamination: Using your inner gloves, wipe down the C-PEC surfaces and the sealed reaction vessel with a suitable deactivating agent (e.g., a dilute oxidizing agent or specialized surfactant), followed by 70% isopropyl alcohol.

  • Gown Removal: Step away from the C-PEC. Unfasten the gown and pull it away from the body, rolling it inside out to trap any trace chemical dust. Dispose of it in the hazardous waste bin.

  • Final Doffing: Remove goggles and respirator. Finally, remove the inner gloves inside-out and wash hands thoroughly with soap and water[4].

Spill Management and Disposal Plan

In the event of a spill involving 4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide, immediate containment is required to prevent aerosolization and facility contamination.

  • Evacuate and Isolate: If the spill occurs outside a C-PEC, immediately evacuate personnel from the immediate vicinity and allow the HVAC system to clear ambient aerosols.

  • Spill Kit Deployment: Don full spill-response PPE (PAPR, double gloves, chemo-gown, shoe covers).

  • Liquid Spills (if in solution): Absorb with highly absorbent, inert pads. Do not use paper towels, which can react with strong amines.

  • Powder Spills: Never sweep dry API powder. Gently cover the powder with an absorbent pad dampened with water or a compatible solvent to suppress dust generation, then carefully scoop the material into a sealable, shatterproof container.

  • Disposal: All recovered material, along with all PPE used during the cleanup, must be placed in a sealed, properly labeled hazardous waste container. Disposal must be executed per local, state, and federal EPA/RCRA regulations governing active pharmaceutical ingredients[3].

References

  • Grokipedia. "Piperidine - Toxicity and Safety." Grokipedia. Available at:[Link]

  • United States Pharmacopeia (USP). "800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS." USP-NF. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA. Available at: [Link]

Sources

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